Product packaging for Triflusal-d3(Cat. No.:)

Triflusal-d3

Cat. No.: B12412608
M. Wt: 251.17 g/mol
InChI Key: RMWVZGDJPAKBDE-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Triflusal-d3 is a useful research compound. Its molecular formula is C10H7F3O4 and its molecular weight is 251.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7F3O4 B12412608 Triflusal-d3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7F3O4

Molecular Weight

251.17 g/mol

IUPAC Name

2-(2,2,2-trideuterioacetyl)oxy-4-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C10H7F3O4/c1-5(14)17-8-4-6(10(11,12)13)2-3-7(8)9(15)16/h2-4H,1H3,(H,15,16)/i1D3

InChI Key

RMWVZGDJPAKBDE-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)OC1=C(C=CC(=C1)C(F)(F)F)C(=O)O

Canonical SMILES

CC(=O)OC1=C(C=CC(=C1)C(F)(F)F)C(=O)O

Origin of Product

United States

Foundational & Exploratory

What is Triflusal-d3 and its chemical structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Triflusal-d3, the deuterated isotopic analog of the antiplatelet agent Triflusal. This compound is a critical tool in the research and development of Triflusal, primarily serving as an internal standard for highly accurate and precise quantification in bioanalytical studies. This document details the chemical structure, physicochemical properties, and proposed synthesis of this compound. Furthermore, it outlines the multifaceted mechanism of action of Triflusal, for which this compound is an indispensable analytical surrogate. Extensive pharmacokinetic data for Triflusal and its primary active metabolite, 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB), are presented in tabular format for clarity. Detailed experimental protocols for the synthesis of this compound and its application in a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical method are also provided. Finally, a signaling pathway diagram illustrates the mechanism of action of Triflusal.

Introduction to this compound

Triflusal is a platelet aggregation inhibitor, structurally related to salicylates, used for the prevention of thromboembolic events such as stroke and myocardial infarction.[1][2] this compound is a stable, isotopically labeled version of Triflusal, where three hydrogen atoms on the acetyl group have been replaced with deuterium atoms. This seemingly minor structural modification does not alter the chemical reactivity but provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based bioanalytical methods. The use of a deuterated internal standard that co-elutes with the analyte of interest allows for the correction of variability during sample preparation and analysis, leading to highly reliable pharmacokinetic and metabolism data.

Chemical Structure and Properties

The key structural difference between Triflusal and this compound lies in the isotopic composition of the acetyl methyl group. This substitution minimally impacts the compound's chemical behavior while increasing its molecular weight by three daltons.

Table 1: Physicochemical Properties of Triflusal and this compound

PropertyTriflusalThis compound
IUPAC Name 2-(acetyloxy)-4-(trifluoromethyl)benzoic acid2-(acetyloxy-d3)-4-(trifluoromethyl)benzoic acid
Molecular Formula C₁₀H₇F₃O₄C₁₀H₄D₃F₃O₄
Molecular Weight 248.16 g/mol 251.18 g/mol
CAS Number 322-79-22748541-63-9

Note: Data compiled from various chemical supplier databases.

Below is the chemical structure of this compound:

Mechanism of Action of Triflusal

Triflusal exerts its antiplatelet effects through a multi-pronged mechanism, making it a unique therapeutic agent.[3][4] this compound is instrumental in the precise pharmacokinetic profiling that underpins the clinical understanding of these mechanisms.

  • Inhibition of Cyclooxygenase-1 (COX-1): Triflusal irreversibly acetylates and inhibits COX-1 in platelets, thereby blocking the synthesis of thromboxane A2 (TXA2), a potent mediator of platelet aggregation.[4][5]

  • Inhibition of Nuclear Factor-kappa B (NF-κB): Triflusal can inhibit the activation of NF-κB, a transcription factor involved in the expression of inflammatory and adhesion molecules.[5]

  • Increased Nitric Oxide (NO) Synthesis: Triflusal has been shown to increase the production of nitric oxide, a vasodilator that also inhibits platelet aggregation.[5]

  • Inhibition of Phosphodiesterase (PDE): By blocking PDE, Triflusal leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn inhibits platelet activation.[3]

The signaling pathway below illustrates the primary mechanisms of action of Triflusal.

Triflusal_Mechanism Triflusal Triflusal COX1 COX-1 Triflusal->COX1 inhibits NFkB NF-κB Triflusal->NFkB inhibits NO_Synthase NO Synthase Triflusal->NO_Synthase stimulates PDE Phosphodiesterase Triflusal->PDE inhibits TXA2 Thromboxane A2 COX1->TXA2 produces Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX1 Platelet_Aggregation Platelet Aggregation TXA2->Platelet_Aggregation promotes Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression activates NO Nitric Oxide NO_Synthase->NO NO->Platelet_Aggregation inhibits Vasodilation Vasodilation NO->Vasodilation cAMP cAMP PDE->cAMP degrades cAMP->Platelet_Aggregation inhibits

Caption: Mechanism of Action of Triflusal.

Pharmacokinetic Data of Triflusal

The following tables summarize key pharmacokinetic parameters of Triflusal and its active metabolite, HTB, in healthy human subjects. This compound is essential for the accurate determination of these parameters in clinical and preclinical studies.

Table 2: Single-Dose Pharmacokinetic Parameters of Triflusal and HTB

ParameterTriflusal (600 mg)HTB (from 600 mg Triflusal)
Cmax (µg/mL) 10.85 - 16.8565.51 - 92.7
Tmax (h) 0.55 - 0.882.0 - 4.96
AUC₀-t (mg·h/L) 13.18 - 18.432748.18 - 2877.97
t½ (h) 0.35 - 0.7634.3 - 65.57

Data compiled from multiple pharmacokinetic studies in healthy volunteers.

Table 3: Multiple-Dose (Steady-State) Pharmacokinetic Parameters of HTB

ParameterHTB (from 600 mg Triflusal daily)
Cmax,ss (µg/mL) ~153
Cmin,ss (µg/mL) ~96.4
Tmax,ss (h) ~2.7

Data from a study involving multiple doses of Triflusal.

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound and its application in a bioanalytical setting.

Synthesis of this compound

This protocol is adapted from the general synthesis of acetylated salicylic acid derivatives and the specific synthesis of deuterated aspirin.

Objective: To synthesize this compound by acetylation of 2-hydroxy-4-(trifluoromethyl)benzoic acid using deuterated acetic anhydride.

Materials:

  • 2-hydroxy-4-(trifluoromethyl)benzoic acid

  • Acetic anhydride-d6

  • Concentrated sulfuric acid (catalyst)

  • Anhydrous diethyl ether

  • Deionized water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Condenser

  • Heating mantle

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, combine 1.0 equivalent of 2-hydroxy-4-(trifluoromethyl)benzoic acid with 2.5 equivalents of acetic anhydride-d6.

  • With continuous stirring, carefully add 2-3 drops of concentrated sulfuric acid to the mixture.

  • Attach a condenser to the flask and gently heat the mixture to 50-60°C for 2 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Slowly add the reaction mixture to a beaker containing cold deionized water while stirring. This compound will precipitate as a white solid.

  • Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with cold deionized water to remove any unreacted starting materials and catalyst.

  • Recrystallize the crude product from a mixture of diethyl ether and hexane to obtain pure this compound.

  • Dry the purified product under vacuum.

  • Confirm the identity and purity of the product using ¹H-NMR, ¹³C-NMR, and mass spectrometry. The ¹H-NMR spectrum should show the absence of the acetyl methyl proton signal, and mass spectrometry will confirm the expected molecular weight of 251.18 g/mol .

The workflow for the synthesis and purification of this compound is depicted in the following diagram.

Synthesis_Workflow Start Start: 2-hydroxy-4-(trifluoromethyl)benzoic acid + Acetic anhydride-d6 Reaction Acetylation Reaction (H₂SO₄ catalyst, 60°C, 2h) Start->Reaction Precipitation Precipitation in Cold Water Reaction->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Recrystallization Recrystallization (Ether/Hexane) Filtration->Recrystallization Drying Drying under Vacuum Recrystallization->Drying Analysis Purity and Identity Confirmation (NMR, MS) Drying->Analysis End End: Pure this compound Analysis->End

Caption: Synthesis and Purification Workflow for this compound.

Bioanalytical Method for Triflusal using LC-MS/MS with this compound Internal Standard

Objective: To quantify the concentration of Triflusal in human plasma using a validated LC-MS/MS method with this compound as an internal standard.

Materials and Equipment:

  • Human plasma samples

  • Triflusal analytical standard

  • This compound internal standard

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Protein precipitation plates or microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm)

Procedure:

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare stock solutions of Triflusal and this compound in acetonitrile.

    • Prepare a series of calibration standards by spiking blank human plasma with known concentrations of Triflusal.

    • Prepare QC samples at low, medium, and high concentrations in blank human plasma.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of acetonitrile containing the this compound internal standard.

    • Vortex the mixture for 1 minute to precipitate the plasma proteins.

    • Centrifuge the samples at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.

  • LC-MS/MS Analysis:

    • LC Conditions:

      • Mobile Phase A: 0.1% formic acid in water

      • Mobile Phase B: 0.1% formic acid in acetonitrile

      • Gradient: A suitable gradient to separate Triflusal from endogenous plasma components (e.g., 5% B to 95% B over 3 minutes).

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 5 µL

      • Column Temperature: 40°C

    • MS/MS Conditions (ESI in negative ion mode):

      • Monitor the following Multiple Reaction Monitoring (MRM) transitions:

        • Triflusal: Q1/Q3 (e.g., m/z 247.0 -> 205.0)

        • This compound: Q1/Q3 (e.g., m/z 250.0 -> 208.0)

      • Optimize ion source parameters (e.g., ion spray voltage, temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy) for maximum signal intensity.

  • Data Analysis:

    • Integrate the peak areas for both Triflusal and this compound.

    • Calculate the peak area ratio (Triflusal / this compound).

    • Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.

    • Determine the concentration of Triflusal in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

The logical workflow for the bioanalytical method is presented below.

Bioanalytical_Workflow Plasma_Sample Plasma Sample (Calibrator, QC, Unknown) Add_IS Add Internal Standard (this compound in Acetonitrile) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Vortex) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_MS_Analysis LC-MS/MS Analysis (MRM Mode) Supernatant_Transfer->LC_MS_Analysis Data_Processing Data Processing (Peak Area Integration) LC_MS_Analysis->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification Result Result: Triflusal Concentration Quantification->Result

Caption: Bioanalytical Workflow for Triflusal Quantification.

References

The Role of Triflusal-d3 as an Internal Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of Triflusal-d3 as an internal standard in bioanalytical assays. It provides a comprehensive overview of the pharmacological action of Triflusal, the principles of using deuterated internal standards, and a detailed, albeit hypothetical, experimental protocol for the quantification of Triflusal in biological matrices using this compound.

The Pharmacological Mechanism of Action of Triflusal

Triflusal is an antiplatelet agent with a multi-faceted mechanism of action that primarily focuses on the inhibition of platelet aggregation.[1][2] Its therapeutic effects are attributed to the following key actions:

  • Inhibition of Cyclooxygenase-1 (COX-1): Similar to aspirin, Triflusal irreversibly inhibits the COX-1 enzyme in platelets.[2][3][4] This action blocks the conversion of arachidonic acid to thromboxane A2 (TXA2), a potent vasoconstrictor and promoter of platelet aggregation.[2]

  • Inhibition of Phosphodiesterase (PDE): Triflusal and its active metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), inhibit phosphodiesterase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[1][2] Elevated cAMP inhibits platelet activation and aggregation.[2]

  • Preservation of Prostacyclin: Unlike aspirin, Triflusal has a minimal effect on vascular prostacyclin, an inhibitor of platelet aggregation.[1] This selective action contributes to its favorable safety profile.

  • Increased Nitric Oxide Synthesis: Triflusal has been shown to increase the synthesis of nitric oxide, a vasodilator, which can also contribute to its antithrombotic effects.[1][3][4]

  • Inhibition of Nuclear Factor kappa B (NF-κB): Triflusal inhibits the activation of NF-κB, a transcription factor involved in the expression of vascular cell adhesion molecule-1 (VCAM-1), which is necessary for platelet aggregation.[1]

The main active metabolite of Triflusal is 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), which is formed through deacetylation in the liver.[1][4][5] HTB itself possesses significant antiplatelet activity.[2][4]

Signaling Pathway of Triflusal's Antiplatelet Action

Triflusal_Mechanism cluster_platelet Platelet Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 TXA2 Thromboxane A2 COX1->TXA2 Aggregation Platelet Aggregation TXA2->Aggregation Triflusal Triflusal Triflusal->COX1 Inhibits PDE Phosphodiesterase Triflusal->PDE Inhibits cAMP cAMP PDE->cAMP Degrades Activation_Inhibition Inhibition of Platelet Activation cAMP->Activation_Inhibition

Caption: Mechanism of Triflusal's antiplatelet action within a platelet.

This compound as an Internal Standard: The Principle of Isotopic Dilution

In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), an internal standard is crucial for accurate and precise quantification.[6][7] A stable isotope-labeled internal standard, such as this compound, is considered the gold standard.[8]

The fundamental principle behind using a deuterated internal standard is isotopic dilution . This compound is chemically identical to Triflusal, with the only difference being that three hydrogen atoms have been replaced by deuterium atoms. This results in a slightly higher molecular weight.

The core mechanism of action as an internal standard is as follows:

  • Chemical and Physical Similarity: this compound exhibits nearly identical chemical and physical properties to Triflusal. This means it behaves similarly during sample preparation (e.g., protein precipitation, liquid-liquid extraction), chromatography (co-elution), and ionization in the mass spectrometer.[8]

  • Correction for Variability: Any loss of analyte during sample processing or fluctuations in instrument response will affect both the analyte (Triflusal) and the internal standard (this compound) to the same extent.[7][8]

  • Mass Spectrometric Distinction: Despite their similarities, the mass spectrometer can easily distinguish between Triflusal and this compound due to their mass difference.

  • Accurate Quantification: By adding a known amount of this compound to the unknown sample at the beginning of the analytical process, the ratio of the analyte's signal to the internal standard's signal can be used to calculate the exact concentration of the analyte, thereby correcting for any experimental variations.[7]

Logical Relationship of a Deuterated Internal Standard

Deuterated_Standard_Principle cluster_properties Properties cluster_process Analytical Process Analyte Analyte (Triflusal) Chem_Props Identical Chemical & Physical Properties Analyte->Chem_Props Mass_Diff Different Molecular Weight Analyte->Mass_Diff IS Internal Standard (this compound) IS->Chem_Props IS->Mass_Diff Sample_Prep Sample Preparation Chem_Props->Sample_Prep LC_Sep LC Separation (Co-elution) Chem_Props->LC_Sep MS_Ion MS Ionization Chem_Props->MS_Ion MS_Detect MS Detection Mass_Diff->MS_Detect Sample_Prep->LC_Sep LC_Sep->MS_Ion MS_Ion->MS_Detect Result Accurate & Precise Quantification MS_Detect->Result

Caption: Principle of using a deuterated internal standard in bioanalysis.

Hypothetical Experimental Protocol for Triflusal Quantification

The following is a detailed, hypothetical experimental protocol for the quantification of Triflusal in human plasma using this compound as an internal standard. This protocol is based on common practices in bioanalytical method development.

Materials and Reagents
Material/ReagentSupplier/Grade
Triflusal Reference StandardUSP or equivalent
This compound Internal StandardSynthesized or custom order
Human Plasma (K2EDTA)Certified supplier
AcetonitrileHPLC grade
MethanolHPLC grade
Formic AcidLC-MS grade
WaterUltrapure (18.2 MΩ·cm)
Stock and Working Solutions
SolutionConcentrationSolvent
Triflusal Stock Solution1 mg/mLMethanol
This compound Stock Solution1 mg/mLMethanol
Triflusal Working Solutions0.1, 1, 10, 100 µg/mL50:50 Methanol:Water
This compound Working Solution10 µg/mL50:50 Methanol:Water
Sample Preparation: Protein Precipitation
  • Label 1.5 mL microcentrifuge tubes for calibration standards, quality controls, and unknown samples.

  • Pipette 100 µL of plasma into the appropriately labeled tubes.

  • Add 20 µL of the this compound working solution (10 µg/mL) to all tubes except for the blank.

  • For calibration standards, spike with the appropriate Triflusal working solutions.

  • Add 300 µL of acetonitrile to all tubes.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Conditions
ParameterCondition
Liquid Chromatography
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient20% B to 95% B in 3 min, hold for 1 min, re-equilibrate for 1 min
Flow Rate0.4 mL/min
Column Temperature40°C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Negative
MRM Transition (Triflusal)m/z 247.0 -> 205.0
MRM Transition (this compound)m/z 250.0 -> 208.0
Collision EnergyOptimized for each transition
Dwell Time100 ms

Note: The exact MRM transitions would need to be optimized experimentally.

Experimental Workflow Diagram

Bioanalytical_Workflow Start Start: Plasma Sample Spike_IS Spike with This compound Start->Spike_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_Analysis Data_Processing Data Processing (Peak Integration) LC_MS_Analysis->Data_Processing Quantification Quantification (Analyte/IS Ratio) Data_Processing->Quantification End Result: Triflusal Concentration Quantification->End

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis and Isotopic Purity of Triflusal-d3

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of this compound. Triflusal is an antiplatelet agent structurally related to salicylates.[1] Its deuterated analog, this compound, serves as a critical internal standard for analytical and pharmacokinetic studies, enabling precise quantification in biological samples through mass spectrometry and liquid chromatography.[2] The IUPAC name for this compound is 2-(acetoxy-d3)-4-(trifluoromethyl)benzoic acid.[2]

Synthesis of this compound

The synthesis of this compound is most practicably achieved via the acetylation of its corresponding hydroxyl precursor, 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB), which is also the main metabolite of Triflusal.[1][3] This is accomplished using a deuterated acetylating agent, acetic anhydride-d6, which is commercially available.[4]

Synthetic Pathway

The reaction involves the esterification of the phenolic hydroxyl group of HTB with acetic anhydride-d6. This reaction is typically catalyzed by an acid or base, or can proceed with gentle heating.

Synthesis cluster_reagents Reagents cluster_product Product HTB 2-Hydroxy-4-(trifluoromethyl)benzoic Acid (HTB) Reaction + HTB->Reaction Ac2O_d6 Acetic Anhydride-d6 Ac2O_d6->Reaction Triflusal_d3 This compound Reaction->Triflusal_d3 Pyridine (catalyst) Heat

Figure 1: Synthesis of this compound from HTB and Acetic Anhydride-d6.
Experimental Protocol: Synthesis

  • Reaction Setup: To a solution of 2-hydroxy-4-(trifluoromethyl)benzoic acid (1.0 eq) in an appropriate aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add a catalytic amount of pyridine.

  • Addition of Deuterated Reagent: Slowly add acetic anhydride-d6 (1.1 eq) to the reaction mixture at room temperature with stirring.

  • Reaction Conditions: The reaction mixture is stirred at room temperature for 12-24 hours or gently heated (40-50 °C) to expedite the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is quenched with water. The organic layer is separated, washed with dilute hydrochloric acid, followed by brine, and then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Quantitative Synthesis Data

The following table summarizes the typical quantities and expected yield for the synthesis of this compound.

ReagentMolecular Weight ( g/mol )Molar EquivalentsAmount
2-Hydroxy-4-(trifluoromethyl)benzoic acid (HTB)206.12[5]1.01.0 g
Acetic Anhydride-d6108.13[4]1.10.58 g
Pyridine (catalyst)79.100.1~0.05 mL
Product
This compound251.17-~1.1 g (90% yield)

Table 1: Reagents and expected yield for the synthesis of this compound.

Isotopic Purity Analysis

The determination of isotopic purity is crucial to ensure the quality of this compound as an internal standard. The primary techniques employed for this analysis are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

Isotopic Purity by Mass Spectrometry

Accurate mass spectrometry allows for the separation and quantification of the different isotopologues of this compound (i.e., d0, d1, d2, and d3 species).[6][7]

The general workflow for determining isotopic purity by LC-HRMS is depicted below.

IsotopicPurity cluster_workflow LC-HRMS Isotopic Purity Workflow SamplePrep Sample Preparation (Dissolution in suitable solvent) UHPLC UHPLC Separation SamplePrep->UHPLC HRMS High-Resolution Mass Spectrometry (e.g., TOF, Orbitrap) UHPLC->HRMS EIC Extracted Ion Chromatogram (EIC) Generation for each isotopologue HRMS->EIC Integration Peak Integration and Area Calculation EIC->Integration Calculation Isotopic Purity Calculation (Correct for natural abundance) Integration->Calculation

Figure 2: Workflow for isotopic purity determination by LC-HRMS.
  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent such as acetonitrile or methanol at a concentration of approximately 1 mg/mL. This is further diluted to a working concentration (e.g., 1 µg/mL).

  • Chromatography: The sample is injected into a UHPLC system coupled to a high-resolution mass spectrometer. A C18 column is typically used with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometry: The mass spectrometer is operated in a high-resolution mode (resolution > 10,000) to resolve the isotopic peaks. Data is acquired in full scan mode, typically in negative ion mode to observe the [M-H]⁻ ion.

  • Data Analysis: Extracted Ion Chromatograms (EICs) are generated for the theoretical m/z values of the d0, d1, d2, and d3 isotopologues of Triflusal. The peak areas of each EIC are integrated.

  • Purity Calculation: The isotopic purity is calculated from the relative peak areas, often with a correction for the natural isotopic abundance of ¹³C. The percentage of the d3 species is reported as the isotopic enrichment.

IsotopologueTheoretical m/z ([M-H]⁻)Observed Peak AreaRelative Abundance (%)
Triflusal-d0247.02231,5000.15
Triflusal-d1248.02863,0000.30
Triflusal-d2249.034915,0001.50
This compound250.0412980,50098.05
Total 1,000,000 100.00

Table 2: Representative LC-HRMS data for the determination of isotopic purity of this compound. Isotopic enrichment (d3) is 98.05%.

Isotopic Purity by NMR Spectroscopy

Quantitative NMR (qNMR) is a powerful technique for purity assessment and can confirm the successful incorporation of deuterium.[8][9][10]

  • Sample Preparation: An accurately weighed sample of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d6).

  • ¹H NMR Analysis: A quantitative ¹H NMR spectrum is acquired. The absence or significant reduction of the signal corresponding to the acetyl methyl protons (typically around 2.3 ppm) relative to the aromatic protons confirms successful deuteration.

  • ²H NMR Analysis: A ²H NMR spectrum can be acquired to directly observe the deuterium signal of the -OCD₃ group, providing further confirmation of labeling.

NucleusTriflusal Signal (ppm)This compound Signal (ppm)Comments
¹H~2.3 (s, 3H, -COCH₃)Absent or greatly reducedConfirms deuteration at the acetyl group.
¹H7.5-8.2 (m, 3H, Ar-H)7.5-8.2 (m, 3H, Ar-H)Aromatic protons serve as an internal reference.
²HNot applicable~2.3 (s, 3D, -COCD₃)Direct observation of the incorporated deuterium.

Table 3: Expected ¹H and ²H NMR chemical shifts for Triflusal and this compound.

Summary of Quantitative Data

This table provides a consolidated summary of the key quantitative parameters for the synthesis and analysis of this compound.

ParameterMethod/TechniqueTypical Value
Synthesis
Molar Ratio (HTB:Ac₂O-d6)Chemical Synthesis1 : 1.1
Reaction YieldGravimetric>90%
Purity Analysis
Chemical PurityHPLC>99%
Isotopic Enrichment (% d3)LC-HRMS>98%
d2-Isotopologue ContentLC-HRMS<2%
d1-Isotopologue ContentLC-HRMS<0.5%
d0-Isotopologue ContentLC-HRMS<0.2%
¹H NMR Acetyl Signal Reduction¹H qNMR>98%

Table 4: Summary of quantitative data for this compound.

Conclusion

The synthesis of this compound can be reliably achieved through the acetylation of 2-hydroxy-4-(trifluoromethyl)benzoic acid with deuterated acetic anhydride. The rigorous assessment of its isotopic purity, primarily through high-resolution mass spectrometry, is essential for its application as an accurate internal standard in regulated bioanalytical assays. The methodologies outlined in this guide provide a robust framework for the production and quality control of high-purity this compound for research and drug development applications.

References

A Technical Guide to the Comparative Analysis of Triflusal-d3 and Triflusal for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the comparative evaluation of deuterated Triflusal (Triflusal-d3) and its non-deuterated counterpart, Triflusal. While Triflusal is a well-established antiplatelet agent, the biological and pharmacological properties of its deuterated analog remain largely unexplored beyond its use as an analytical standard.[1] This document outlines the rationale for such a comparative study, details relevant experimental protocols, and presents the known signaling pathways of Triflusal. The central hypothesis is that the deuterium substitution in this compound may alter its pharmacokinetic and pharmacodynamic profiles, potentially offering advantages over the non-deuterated form. Such advantages, stemming from the kinetic isotope effect, could include a slower rate of metabolism and a longer half-life.[2][3] This guide is intended to serve as a foundational resource for researchers designing and conducting preclinical and in vitro studies to investigate these potential differences.

Introduction: The Rationale for Comparing this compound and Triflusal

Triflusal is an antiplatelet drug structurally related to salicylate that acts as an irreversible inhibitor of cyclooxygenase-1 (COX-1).[4][5][6] This inhibition reduces the production of thromboxane A2, a potent promoter of platelet aggregation.[5] Additionally, Triflusal and its active metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), exhibit other mechanisms that contribute to its antithrombotic effect, including inhibition of phosphodiesterase and increasing levels of cyclic AMP (cAMP) and nitric oxide.[5][7]

Deuteration, the substitution of hydrogen with its stable isotope deuterium, is a strategy employed in drug development to modify the metabolic profile of a compound.[2][3] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of enzymatic metabolism, a phenomenon known as the kinetic isotope effect.[2] This can result in a longer drug half-life, increased systemic exposure, and potentially a more favorable dosing regimen.[8] Studies on other deuterated antiplatelet agents, such as deuterated clopidogrel analogs, have shown significantly increased prodrug activation and higher inhibitory activity against platelet aggregation compared to the non-deuterated form.[9][10][11]

Currently, this compound is primarily utilized as an internal standard in analytical and pharmacokinetic research to ensure accurate quantification of Triflusal in biological samples.[1] However, its distinct biological and pharmacological properties have not been extensively investigated. A direct comparative study of this compound and Triflusal is warranted to determine if deuteration confers any therapeutic advantages.

Comparative Data Presentation

While direct comparative data for this compound versus Triflusal is not available in the public domain, the following tables provide a template for how such data should be structured. The data presented is derived from studies comparing Triflusal to aspirin or a placebo to illustrate key efficacy and pharmacokinetic parameters that should be evaluated in a head-to-head study of the deuterated and non-deuterated forms.

Table 1: Comparative Pharmacokinetic Profiles

ParameterTriflusalThis compound (Hypothetical)Reference
Bioavailability83-100%-[6]
Tmax (Triflusal)0.88 h-[6]
Tmax (Active Metabolite HTB)4.96 h-[6]
Half-life (Triflusal)0.5 h-[6]
Half-life (Active Metabolite HTB)34.3 h-[6]
Protein Binding~99%-[6]
MetabolismRapid deacetylation to HTB-[6]
ExcretionPrimarily renal-[6]

Table 2: Comparative Pharmacodynamic Profiles (In Vitro)

AssayEndpointTriflusalThis compound (Hypothetical)Reference
COX-1 InhibitionIC50---
Platelet Aggregation (ADP-induced)% Inhibition---
Platelet Aggregation (Arachidonic Acid-induced)% Inhibition---
Thromboxane B2 Production% InhibitionSignificant reduction-[12]

Table 3: Comparative Efficacy in Clinical Models (Example from Triflusal vs. Aspirin Studies)

OutcomeTriflusalAspirinReference
Inhibition of Platelet Adhesion25%-[13]
Inhibition of Platelet Aggregates89.6%75.2%[13]
Reduction in Serious Vascular Events (vs. Placebo)Odds Ratio 2.29-
Incidence of Hemorrhagic EventsLower than aspirin-

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that should be performed to compare this compound and non-deuterated Triflusal.

Cyclooxygenase-1 (COX-1) Inhibition Assay

This protocol is adapted from established methods for measuring COX inhibition.[14][15][16]

Objective: To determine and compare the in vitro potency of Triflusal and this compound in inhibiting COX-1 activity.

Materials:

  • Ovine COX-1 enzyme

  • Arachidonic acid (substrate)

  • Tris-HCl buffer (pH 8.0)

  • Hematin (cofactor)

  • L-epinephrine (cofactor)

  • Triflusal and this compound stock solutions (in DMSO)

  • Enzyme immunoassay (EIA) kit for Prostaglandin E2 (PGE2) or LC-MS/MS for product quantification

  • 96-well plates

  • Incubator

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, hematin, and L-epinephrine in a 96-well plate.

  • Add the COX-1 enzyme solution to each well and incubate for 2 minutes at 37°C.

  • Add varying concentrations of Triflusal or this compound to the wells and pre-incubate for 10 minutes at 37°C.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubate the plate for a defined period (e.g., 10-20 minutes) at 37°C.

  • Stop the reaction by adding a suitable quenching agent (e.g., a solution of formic acid).

  • Quantify the amount of PGE2 produced using a competitive EIA kit or by LC-MS/MS.

  • Calculate the percentage of COX-1 inhibition for each concentration of the test compounds.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) for both Triflusal and this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Platelet Aggregation Assay

This protocol is based on the widely used light transmission aggregometry (LTA) method.[2][3][17][18][19]

Objective: To compare the inhibitory effects of Triflusal and this compound on platelet aggregation induced by various agonists.

Materials:

  • Freshly drawn human whole blood collected in sodium citrate tubes.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • Platelet agonists: Adenosine diphosphate (ADP), arachidonic acid, collagen.

  • Triflusal and this compound stock solutions (in a suitable solvent).

  • Light transmission aggregometer.

  • Cuvettes with stir bars.

Procedure:

  • Preparation of PRP and PPP:

    • Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain PRP.

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain PPP.

  • Assay:

    • Adjust the platelet count in the PRP if necessary.

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Pipette PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.

    • Add a specific concentration of Triflusal or this compound (or vehicle control) and incubate for a predetermined time.

    • Add a platelet agonist (e.g., ADP or arachidonic acid) to induce aggregation.

    • Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • Determine the maximum percentage of platelet aggregation for each condition.

    • Calculate the percentage of inhibition of aggregation for each concentration of Triflusal and this compound compared to the vehicle control.

    • Generate dose-response curves and calculate the IC50 values for both compounds against each agonist.

Pharmacokinetic Study in an Animal Model

This protocol outlines a basic design for a comparative pharmacokinetic study in rodents.[20][21][22]

Objective: To compare the pharmacokinetic profiles of Triflusal and this compound following oral administration.

Materials:

  • Male Sprague-Dawley rats (or other suitable species).

  • Triflusal and this compound formulations for oral gavage.

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes).

  • Centrifuge.

  • LC-MS/MS for bioanalysis.

Procedure:

  • Fast the animals overnight before dosing.

  • Administer a single oral dose of Triflusal or this compound to separate groups of animals.

  • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours) via tail vein or retro-orbital sinus.

  • Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Quantify the plasma concentrations of Triflusal, this compound, and their active metabolite HTB using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate key pharmacokinetic parameters for both parent compounds and the active metabolite, including:

      • Maximum plasma concentration (Cmax)

      • Time to reach maximum plasma concentration (Tmax)

      • Area under the plasma concentration-time curve (AUC)

      • Elimination half-life (t1/2)

      • Clearance (CL)

      • Volume of distribution (Vd)

    • Compare the pharmacokinetic parameters of Triflusal and this compound using appropriate statistical methods.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the known signaling pathways of Triflusal and a proposed experimental workflow for the comparative analysis.

Triflusal_Mechanism_of_Action cluster_platelet Platelet cluster_inhibition Inhibition by Triflusal Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 Thromboxane_A2 Thromboxane A2 COX1->Thromboxane_A2 Platelet_Aggregation Platelet Aggregation Thromboxane_A2->Platelet_Aggregation Triflusal Triflusal Triflusal->COX1 Irreversible Inhibition HTB HTB (Active Metabolite) Triflusal->HTB Metabolism Triflusal_d3 This compound (Hypothesized) Triflusal_d3->COX1 Irreversible Inhibition Triflusal_d3->HTB Metabolism (Potentially Slower) PDE Phosphodiesterase (PDE) HTB->PDE Inhibition cAMP Increased cAMP cAMP->Platelet_Aggregation Inhibition

Caption: Mechanism of Action of Triflusal and Hypothesized Action of this compound.

Comparative_Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis (Animal Model) COX1_Assay COX-1 Inhibition Assay Data_Analysis_Invitro IC50 Determination COX1_Assay->Data_Analysis_Invitro Platelet_Aggregation_Assay Platelet Aggregation Assay Platelet_Aggregation_Assay->Data_Analysis_Invitro Comparison Comparative Analysis of Triflusal vs. This compound Data_Analysis_Invitro->Comparison PK_Study Pharmacokinetic Study Data_Analysis_Invivo PK/PD Parameter Calculation PK_Study->Data_Analysis_Invivo PD_Study Pharmacodynamic Study (Ex Vivo Platelet Aggregation) PD_Study->Data_Analysis_Invivo Data_Analysis_Invivo->Comparison Start Compound Synthesis (Triflusal & this compound) Start->COX1_Assay Start->Platelet_Aggregation_Assay Start->PK_Study Start->PD_Study

Caption: Proposed Experimental Workflow for Comparing Triflusal and this compound.

Conclusion

The deuteration of Triflusal presents a compelling opportunity to enhance its therapeutic profile. This technical guide provides a roadmap for the systematic and rigorous comparison of this compound and its non-deuterated parent compound. The detailed experimental protocols and structured data presentation formats are intended to facilitate the design of studies that can robustly evaluate the potential benefits of deuteration. The findings from such research will be crucial in determining whether this compound offers a meaningful advancement in antiplatelet therapy. While direct comparative data is currently lacking, the foundational information on Triflusal's mechanism of action and the established effects of deuteration on other pharmaceuticals strongly support the scientific merit of this investigation.

References

A Technical Guide to the Pharmacological Applications of Deuterated Triflusal: A Hypothetical Exploration

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is a technical exploration of the potential applications and pharmacological profile of deuterated Triflusal. As of the writing of this guide, deuterated Triflusal is a hypothetical compound not described in publicly available literature. The information presented herein is an extrapolation based on the known pharmacology of Triflusal and the established principles of drug deuteration.

Introduction: The Rationale for Deuterating Triflusal

Triflusal is an antiplatelet agent used in the prevention of thromboembolic events such as stroke and myocardial infarction.[1][2][3] It is structurally related to salicylic acid and exerts its primary effect through the irreversible inhibition of cyclooxygenase-1 (COX-1), thereby blocking the formation of thromboxane A2, a potent promoter of platelet aggregation.[2][4][5] Triflusal also exhibits a multi-faceted mechanism of action that includes the preservation of vascular prostacyclin, inhibition of nuclear factor kappa B (NF-κB), and blockade of phosphodiesterase.[4]

Upon oral administration, Triflusal is rapidly absorbed and metabolized to its main active metabolite, 2-hydroxy-4-trifluoromethyl-benzoic acid (HTB).[4][5][6][7] While Triflusal itself has a very short half-life, HTB is also pharmacologically active and has a significantly longer half-life, contributing to the sustained antiplatelet effect.[1][6][8]

The strategic replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen, has emerged as a viable strategy in drug development to improve the pharmacokinetic and/or toxicological profiles of drug candidates.[9][10] This approach is based on the kinetic isotope effect (KIE), where the carbon-deuterium (C-D) bond is stronger and more resistant to enzymatic cleavage than a carbon-hydrogen (C-H) bond.[9][][12][13] If the cleavage of a C-H bond is a rate-determining step in a drug's metabolism, deuteration at that position can slow down the metabolic process, potentially leading to:

  • Increased drug exposure (AUC)

  • Longer half-life (t½)

  • Reduced peak-to-trough fluctuations in plasma concentrations

  • Potentially altered metabolite profiles, which may reduce toxicity

Given that Triflusal undergoes rapid metabolism, it presents as a compelling candidate for deuteration. A deuterated version of Triflusal could potentially offer an improved pharmacokinetic profile, leading to enhanced therapeutic benefits.

Potential Key Applications of Deuterated Triflusal

Based on the pharmacology of Triflusal and the anticipated benefits of deuteration, the key applications for a deuterated analog would likely remain in the realm of antiplatelet therapy but with potential for improved dosing regimens and patient outcomes.

  • Secondary Prevention of Ischemic Stroke and Transient Ischemic Attacks (TIAs): An enhanced pharmacokinetic profile could lead to more consistent platelet inhibition, which is crucial for long-term secondary prevention of cerebrovascular events.

  • Prevention of Myocardial Infarction: Similar to stroke prevention, a longer-acting deuterated Triflusal could offer more stable cardioprotection.

  • Thromboprophylaxis in Atrial Fibrillation: Patients with atrial fibrillation are at an increased risk of stroke and systemic embolism. A deuterated Triflusal with a more predictable pharmacokinetic profile could be a valuable therapeutic option.

  • Management of Peripheral Artery Disease: Triflusal has been shown to improve walking distance in patients with peripheral arteriopathy.[3] A deuterated version could potentially enhance these benefits through more sustained drug exposure.

Quantitative Data: A Comparative Pharmacokinetic Profile

The following table presents the known pharmacokinetic parameters of Triflusal and its active metabolite, HTB, alongside a hypothetical projection for a deuterated version of Triflusal. These projections are based on the principles of the kinetic isotope effect, assuming that deuteration slows the metabolic conversion of the parent drug.

ParameterTriflusal (Known)HTB (Known Metabolite of Triflusal)Deuterated Triflusal (Hypothetical)
Bioavailability 83-100%[1]-~83-100%
Time to Peak (tmax) 0.88 h[1][6]4.96 h[1][6]Potentially longer (e.g., 1.5 - 2.5 h)
Peak Concentration (Cmax) 11.6 µg/mL[1][6]92.7 µg/mL[1][6]Potentially higher
Half-life (t½) 0.53 h[8]34.3 h[1][6]Potentially longer (e.g., 2 - 4 h)
Clearance (Cl/F) 45.5 L/h[6]0.18 L/h[6]Potentially lower (e.g., 20 - 30 L/h)
Volume of Distribution (Vd) 34 L[1]-Likely similar
Protein Binding ~99%[1]-Likely similar

Signaling Pathways and Metabolism

The primary metabolic pathway of Triflusal is its deacetylation to the active metabolite HTB.[4][5] Deuteration of the acetyl group could potentially slow this conversion. The diagram below illustrates this metabolic step and the primary mechanism of action of Triflusal and HTB.

Caption: Metabolism and mechanism of action of Triflusal and its potential deuterated form.

Experimental Protocols

To evaluate the pharmacological profile of a novel deuterated Triflusal, a series of preclinical and clinical studies would be necessary. A foundational preclinical study would be a comparative pharmacokinetic assessment in an animal model.

Hypothetical Protocol: Comparative Pharmacokinetic Study of Deuterated Triflusal and Triflusal in a Rat Model

Objective: To compare the pharmacokinetic profiles of deuterated Triflusal and standard Triflusal following oral administration to Sprague-Dawley rats.

Materials:

  • Deuterated Triflusal (synthesized and characterized)

  • Triflusal (reference standard)

  • Male Sprague-Dawley rats (8-10 weeks old, 250-300g)

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

  • Blood collection supplies (e.g., heparinized tubes)

  • Analytical instrumentation (LC-MS/MS)

Methodology:

  • Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions.

  • Dosing:

    • Fast rats overnight prior to dosing.

    • Divide rats into two groups (n=6 per group).

    • Administer a single oral dose of either deuterated Triflusal or Triflusal (e.g., 50 mg/kg) via oral gavage.

  • Blood Sampling:

    • Collect blood samples (~0.2 mL) from the tail vein at predetermined time points: pre-dose, and 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose.

    • Collect samples into heparinized tubes and centrifuge to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Develop and validate a sensitive LC-MS/MS method for the simultaneous quantification of the parent drug (deuterated or standard Triflusal) and the active metabolite (HTB) in rat plasma.

    • Analyze plasma samples to determine the concentrations of the analytes at each time point.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis to calculate key pharmacokinetic parameters for both the parent drug and HTB for each group. Parameters to be determined include: Cmax, tmax, AUC(0-t), AUC(0-inf), t½, Cl/F, and Vd/F.

  • Statistical Analysis:

    • Compare the pharmacokinetic parameters between the deuterated Triflusal and Triflusal groups using appropriate statistical tests (e.g., Student's t-test or ANOVA).

The workflow for this hypothetical experiment is illustrated below.

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sampling & Analysis cluster_analysis Data Analysis Acclimatization Animal Acclimatization Grouping Grouping (n=6 per group) Acclimatization->Grouping Fasting Overnight Fasting Grouping->Fasting Dose_dTriflusal Oral Gavage: Deuterated Triflusal (50 mg/kg) Fasting->Dose_dTriflusal Dose_Triflusal Oral Gavage: Triflusal (50 mg/kg) Fasting->Dose_Triflusal Blood_Collection Serial Blood Collection (0-72h) Dose_dTriflusal->Blood_Collection Dose_Triflusal->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation LCMS LC-MS/MS Analysis Plasma_Separation->LCMS PK_Analysis Pharmacokinetic Analysis (Cmax, tmax, AUC, t½, etc.) LCMS->PK_Analysis Stat_Analysis Statistical Comparison PK_Analysis->Stat_Analysis

Caption: Experimental workflow for a comparative pharmacokinetic study.

Conclusion

While deuterated Triflusal remains a hypothetical construct, the scientific rationale for its development is sound. By leveraging the kinetic isotope effect, a deuterated version of Triflusal could exhibit a more favorable pharmacokinetic profile, potentially leading to improved efficacy, safety, and patient compliance in the long-term management of thromboembolic disorders. The experimental protocols outlined in this guide provide a roadmap for the preclinical evaluation of such a compound, which would be a critical first step in translating this concept from a theoretical possibility to a therapeutic reality. Further research and development in this area are warranted to explore the full potential of this drug development strategy.

References

Understanding the d3 Label in Triflusal-d3: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Triflusal and its deuterated analog, Triflusal-d3. It delves into the core aspects of their chemical properties, mechanisms of action, and the significance of the deuterium label, with a focus on its application in analytical and pharmacokinetic studies.

Introduction to Triflusal

Triflusal, chemically known as 2-acetyloxy-4-(trifluoromethyl)benzoic acid, is a platelet aggregation inhibitor structurally related to acetylsalicylic acid (aspirin).[1][2] It is utilized for the prophylaxis of thromboembolic disorders.[3] Triflusal exhibits a multi-faceted mechanism of action that differentiates it from other antiplatelet agents. Its primary active metabolite, 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB), also contributes significantly to its pharmacological effects.[1][2]

The Significance of the d3 Label in this compound

This compound is a deuterated analog of Triflusal, where the three hydrogen atoms on the acetyl group are replaced with deuterium atoms. Its chemical name is 2-(acetoxy-d3)-4-(trifluoromethyl)benzoic acid.

The Deuterium Kinetic Isotope Effect (KIE)

The substitution of hydrogen with deuterium, a stable, non-radioactive isotope of hydrogen, can significantly alter the pharmacokinetic properties of a drug.[2][4] This is primarily due to the Deuterium Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to cleavage.[5] As many drug metabolism processes, particularly those mediated by cytochrome P450 enzymes, involve the breaking of C-H bonds, deuteration at a metabolic site can slow down the rate of metabolism.[4] This can potentially lead to:

  • Increased drug exposure (AUC): A slower metabolic rate can result in higher and more sustained plasma concentrations of the drug.

  • Longer half-life: The drug may remain in the body for a longer period.

  • Reduced formation of metabolites: This can be advantageous if certain metabolites are associated with adverse effects.

Application of this compound as an Internal Standard

The primary and most documented application of this compound is as an internal standard in analytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the precise quantification of Triflusal in biological matrices like plasma and urine.[6][7][8]

Advantages of using a deuterated internal standard:

  • Similar Chemical and Physical Properties: this compound is chemically almost identical to Triflusal, meaning it behaves similarly during sample preparation (e.g., extraction) and chromatographic separation.

  • Distinct Mass: The three deuterium atoms give this compound a mass-to-charge ratio (m/z) that is 3 units higher than Triflusal. This allows the mass spectrometer to distinguish between the analyte (Triflusal) and the internal standard (this compound).

  • Correction for Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement and inaccurate quantification. Since the internal standard is affected by these matrix effects in the same way as the analyte, the ratio of their signals remains constant, allowing for accurate quantification.

Quantitative Data

The following tables summarize the available quantitative data for Triflusal and its active metabolite, HTB.

Table 1: Pharmacokinetic Parameters of Triflusal and its Metabolite HTB in Humans

ParameterTriflusalHTB (2-hydroxy-4-trifluoromethylbenzoic acid)Reference(s)
Bioavailability 83% - 100%-[3]
Time to Peak Plasma Concentration (Tmax) 0.55 - 0.92 hours2.35 - 4.96 hours[3][9]
Peak Plasma Concentration (Cmax) 3.31 - 16.85 µg/mL (dose-dependent)65.51 - 92.7 µg/mL (dose-dependent)[3][6]
Area Under the Curve (AUC) 3.92 - 19.51 mg·h/L (dose-dependent)~2748 - 3372 mg·h/L (dose-dependent)[6][9]
Plasma Half-life (t½) 0.49 - 0.76 hours34.3 - 65.57 hours[3][6][9]
Protein Binding ~99%~98-99%[3]

Table 2: In Vitro Inhibitory Activity of Triflusal

TargetIC50NotesReference(s)
Cyclooxygenase-2 (COX-2) 160 µMIn human blood[1][10]
Cyclooxygenase-2 (COX-2) 280 µM[1][10]
Cyclooxygenase-1 (COX-1) Not explicitly quantified in reviewed literatureTriflusal is a known irreversible inhibitor of COX-1.[1][11][1][11]
Thromboxane A2 Synthesis Dose-dependent reductionTriflusal at 300, 600, and 900 mg daily significantly reduces urinary 11-dehydro-thromboxane B2.[10][10]

Experimental Protocols

Synthesis of this compound (Conceptual)

A detailed, publicly available, step-by-step protocol for the synthesis of this compound (2-(acetoxy-d3)-4-(trifluoromethyl)benzoic acid) is not available. However, a plausible synthetic route can be conceptualized based on standard organic chemistry principles and the synthesis of related compounds. The key step would be the introduction of the deuterated acetyl group.

Conceptual Synthetic Steps:

  • Starting Material: 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB), the primary metabolite of Triflusal.

  • Deuterated Acetylating Agent: Acetic anhydride-d6 or acetyl-d3 chloride would be used to introduce the deuterated acetyl group.

  • Reaction Conditions: The reaction would likely be carried out in an aprotic solvent in the presence of a base to deprotonate the phenolic hydroxyl group of HTB, facilitating its nucleophilic attack on the acetylating agent.

  • Purification: The final product, this compound, would be purified using standard techniques such as recrystallization or column chromatography.

Quantification of Triflusal in Human Plasma using this compound by LC-MS/MS (General Protocol)

The following is a generalized protocol based on common practices for bioanalytical method development using a deuterated internal standard.[6][7]

1. Sample Preparation (Protein Precipitation):

  • To a known volume of human plasma (e.g., 100 µL), add a precise amount of this compound internal standard solution.
  • Add a protein precipitating agent, such as acetonitrile or methanol (typically in a 3:1 or 4:1 ratio to the plasma volume).
  • Vortex the mixture to ensure thorough mixing and complete protein precipitation.
  • Centrifuge the sample at high speed to pellet the precipitated proteins.
  • Transfer the supernatant to a clean tube for analysis.
  • The supernatant may be evaporated to dryness and reconstituted in the mobile phase for injection into the LC-MS/MS system.

2. Liquid Chromatography (LC) Conditions:

  • Column: A reverse-phase C18 column is typically used.[3]
  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium acetate) and an organic phase (e.g., acetonitrile or methanol).
  • Flow Rate: A typical flow rate for analytical LC is between 0.2 and 0.6 mL/min.
  • Injection Volume: A small volume (e.g., 5-10 µL) of the prepared sample is injected.

3. Tandem Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is likely suitable for the acidic Triflusal and this compound.
  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for both Triflusal and this compound and then monitoring a specific product ion for each after fragmentation in the collision cell.
  • Hypothetical MRM Transitions:
  • Triflusal: [M-H]⁻ → specific fragment ion
  • This compound: [M+3-H]⁻ → corresponding specific fragment ion
  • Optimization: The MS parameters (e.g., declustering potential, collision energy) would be optimized for maximum signal intensity for both the analyte and the internal standard.

4. Quantification:

  • A calibration curve is generated by plotting the ratio of the peak area of Triflusal to the peak area of this compound against the known concentrations of Triflusal standards.
  • The concentration of Triflusal in the unknown plasma samples is then determined from this calibration curve.

Mechanisms of Action and Signaling Pathways

Triflusal's antiplatelet effect is a result of its action on multiple signaling pathways.

Inhibition of Cyclooxygenase-1 (COX-1) and Thromboxane A2 Synthesis

Triflusal, similar to aspirin, irreversibly inhibits the COX-1 enzyme in platelets.[1][11] COX-1 is responsible for the conversion of arachidonic acid to prostaglandin H2 (PGH2), which is then converted to Thromboxane A2 (TXA2) by thromboxane synthase.[1] TXA2 is a potent vasoconstrictor and promoter of platelet aggregation.[12][13] By inhibiting COX-1, Triflusal effectively blocks the synthesis of TXA2, thereby reducing platelet aggregation.[1][14]

COX1_Pathway Arachidonic_Acid Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-1 TXA2 Thromboxane A2 (TXA2) PGH2->TXA2 Thromboxane Synthase Platelet_Aggregation Platelet Aggregation and Vasoconstriction TXA2->Platelet_Aggregation COX1 COX-1 Thromboxane_Synthase Thromboxane Synthase Triflusal Triflusal Triflusal->COX1 Inhibits

Caption: Triflusal's inhibition of the COX-1 pathway.

Inhibition of Phosphodiesterase (PDE) and Increase in cAMP

The active metabolite of Triflusal, HTB, has been shown to inhibit phosphodiesterase (PDE) activity.[1] PDEs are enzymes that break down cyclic adenosine monophosphate (cAMP).[15] By inhibiting PDE, HTB leads to an increase in intracellular cAMP levels.[1] Elevated cAMP is a key inhibitor of platelet activation and aggregation.

PDE_Pathway ATP ATP cAMP cAMP ATP->cAMP Adenylate Cyclase AMP 5'-AMP cAMP->AMP PDE Platelet_Activation Platelet Activation and Aggregation cAMP->Platelet_Activation Inhibits AC Adenylate Cyclase PDE Phosphodiesterase (PDE) HTB HTB (Triflusal Metabolite) HTB->PDE Inhibits

Caption: HTB's inhibition of the PDE/cAMP pathway.

Inhibition of the NF-κB Signaling Pathway

Triflusal has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses.[16] The canonical NF-κB pathway is activated by various stimuli and converges on the IκB kinase (IKK) complex, which typically consists of IKKα, IKKβ, and NEMO (IKKγ).[16][17] IKKβ-mediated phosphorylation of the inhibitory protein IκBα leads to its degradation and the subsequent translocation of the p50/p65 NF-κB dimer to the nucleus, where it promotes the transcription of pro-inflammatory genes.[17][18] Triflusal's inhibitory action is thought to be mediated through the IKK complex, likely targeting IKKβ.[18]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK_complex IKK Complex (IKKα, IKKβ, NEMO) Stimuli->IKK_complex Activates IkBa_p50_p65 IκBα-p50/p65 (Inactive NF-κB) IKK_complex->IkBa_p50_p65 Phosphorylates IκBα p50_p65 p50/p65 (Active NF-κB) IkBa_p50_p65->p50_p65 IκBα degradation p50_p65_nucleus p50/p65 p50_p65->p50_p65_nucleus Translocation Triflusal Triflusal Triflusal->IKK_complex Inhibits DNA DNA p50_p65_nucleus->DNA Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression

Caption: Triflusal's inhibition of the canonical NF-κB pathway.

Logical Workflow: Use of this compound in Bioanalysis

The following diagram illustrates the logical workflow for the quantitative analysis of Triflusal in a biological sample using this compound as an internal standard.

Bioanalysis_Workflow cluster_MS Mass Spectrometer Biological_Sample Biological Sample (e.g., Plasma) Spike_IS Spike with This compound (Internal Standard) Biological_Sample->Spike_IS Sample_Prep Sample Preparation (e.g., Protein Precipitation) Spike_IS->Sample_Prep LC_Separation LC Separation Sample_Prep->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Triflusal_Signal Measure Triflusal Signal MS_Detection->Triflusal_Signal Triflusal_d3_Signal Measure this compound Signal MS_Detection->Triflusal_d3_Signal Data_Analysis Data Analysis Concentration_Determination Concentration Determination Data_Analysis->Concentration_Determination Calculate Peak Area Ratio and Compare to Calibration Curve Triflusal_Signal->Data_Analysis Triflusal_d3_Signal->Data_Analysis

Caption: Workflow for Triflusal quantification using this compound.

Conclusion

Triflusal is an antiplatelet agent with a complex and advantageous pharmacological profile. The deuterated analog, this compound, serves as an indispensable tool for the accurate quantification of Triflusal in biological matrices, a critical aspect of drug development and clinical monitoring. The principles of the deuterium kinetic isotope effect also suggest that this compound may possess altered pharmacokinetic properties compared to Triflusal, although further studies are needed to fully characterize these differences. This guide provides a foundational understanding of this compound for researchers and professionals in the field, highlighting its current applications and theoretical potential.

References

Methodological & Application

Application Notes and Protocols for the Use of Triflusal-d3 as an Internal Standard in LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Triflusal-d3 as an internal standard in the quantitative analysis of Triflusal in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocols outlined below are intended to serve as a robust starting point for method development and validation in pharmacokinetic, toxicokinetic, and other clinical or preclinical studies.

Introduction

Triflusal is an antiplatelet agent that functions as a cyclooxygenase-1 (COX-1) inhibitor, preventing the formation of thromboxane A2.[1][2][3] Its quantitative analysis in biological fluids is crucial for pharmacokinetic and bioavailability studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in LC-MS/MS bioanalysis. It effectively compensates for variations in sample preparation, chromatography, and ionization, thereby ensuring the accuracy and precision of the analytical method.[4]

Signaling Pathway of Triflusal

Triflusal exerts its antiplatelet effect through a dual mechanism of action. Primarily, it irreversibly inhibits the COX-1 enzyme, which is responsible for converting arachidonic acid into prostaglandin H2, a precursor for thromboxane A2 (TXA2).[1][2][3] TXA2 is a potent promoter of platelet aggregation. Additionally, Triflusal's main metabolite, 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB), contributes to the antiplatelet effect by inhibiting phosphodiesterase (PDE), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] Elevated cAMP further inhibits platelet activation and aggregation.

Triflusal_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX1 Cyclooxygenase-1 (COX-1) Arachidonic_Acid->COX1 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 TXA2 Thromboxane A2 (TXA2) PGH2->TXA2 Platelet_Aggregation Platelet Aggregation TXA2->Platelet_Aggregation Promotes Triflusal Triflusal Triflusal->COX1 Inhibits HTB HTB (Metabolite) Triflusal->HTB Metabolized to PDE Phosphodiesterase (PDE) HTB->PDE Inhibits ATP ATP PDE->ATP Degrades cAMP to AMP cAMP cAMP cAMP->Platelet_Aggregation Inhibits ATP->cAMP

Triflusal's dual-action antiplatelet signaling pathway.

Experimental Protocols

The following protocols provide a detailed methodology for the analysis of Triflusal in human plasma using this compound as an internal standard.

Materials and Reagents
  • Triflusal certified reference standard

  • This compound certified reference standard

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., K2EDTA)

Stock and Working Solutions Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of Triflusal and this compound into separate 10 mL volumetric flasks.

    • Dissolve the compounds in methanol and bring to volume.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of Triflusal by serially diluting the primary stock solution with a 50:50 (v/v) mixture of methanol and water to achieve concentrations for the calibration curve.

  • Internal Standard Working Solution (1 µg/mL):

    • Dilute the this compound primary stock solution with a 50:50 (v/v) mixture of methanol and water.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution (1 µg/mL).

  • Vortex for 10 seconds.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions and should be optimized for the specific instrumentation used.

Table 1: Chromatographic Conditions

ParameterRecommended Condition
LC System Agilent 1200 Series or equivalent
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, linear gradient to 90% B over 5 min, hold for 2 min, return to initial conditions
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Table 2: Mass Spectrometric Conditions

ParameterRecommended Condition
Mass Spectrometer Triple Quadrupole with ESI source
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 - 4.5 kV
Source Temperature 120 - 150°C
Desolvation Gas Nitrogen, 800 - 1000 L/hr
Desolvation Temp. 350 - 450°C
Collision Gas Argon

Table 3: MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Triflusal To be determined empiricallyTo be determined empirically100To be optimized
This compound To be determined empiricallyTo be determined empirically100To be optimized

Note on MRM Transitions: The exact precursor and product ions for Triflusal and this compound should be determined by infusing a standard solution of each compound into the mass spectrometer and optimizing the response. For Triflusal (MW: 248.15), the protonated molecule [M+H]+ would be approximately m/z 249.1. For this compound, the protonated molecule [M+H]+ would be approximately m/z 252.1. The fragmentation of these precursor ions in the collision cell will generate specific product ions that should be selected for MRM analysis.

Method Validation

A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.

Table 4: Summary of Bioanalytical Method Validation Parameters

Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and IS in at least six different sources of blank matrix.
Linearity Calibration curve with at least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve with a signal-to-noise ratio ≥ 10 and accuracy and precision within ±20%.
Accuracy and Precision Intra- and inter-day accuracy within ±15% (±20% at LLOQ) and precision (CV) ≤ 15% (≤ 20% at LLOQ) at LLOQ, low, mid, and high QC levels.
Matrix Effect The matrix factor (ratio of analyte response in the presence of matrix to the response in a neat solution) should be consistent across different lots of matrix, with a CV ≤ 15%.
Recovery The extraction recovery of the analyte should be consistent, precise, and reproducible.
Stability Analyte stability should be demonstrated under various conditions: freeze-thaw, short-term bench-top, long-term storage, and in-processed samples.

Data Presentation

The following tables present example quantitative data that should be generated during method validation.

Table 5: Calibration Curve Data

Nominal Conc. (ng/mL)Measured Conc. (ng/mL)Accuracy (%)
10.9898.0
55.12102.4
2524.598.0
100101.5101.5
500495.299.0
10001008.0100.8

Table 6: Intra-Day Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=6)Accuracy (%)Precision (CV %)
LLOQ11.05105.08.5
Low32.9598.36.2
Mid150153.2102.14.8
High800790.498.83.5

Table 7: Inter-Day Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (3 runs, n=18)Accuracy (%)Precision (CV %)
LLOQ11.08108.010.2
Low33.05101.77.8
Mid150148.999.35.5
High800805.6100.74.1

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the quantitative analysis of Triflusal in plasma using this compound as an internal standard.

Triflusal_Analysis_Workflow Start Start: Plasma Sample Collection Spike_IS Spike with this compound Internal Standard Start->Spike_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing End End: Report Results Data_Processing->End

LC-MS/MS analytical workflow for Triflusal in plasma.

References

Application Note: Quantification of Triflusal in Human Plasma using a Validated LC-MS/MS Method with Triflusal-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Triflusal in human plasma. The method utilizes a stable isotope-labeled internal standard, Triflusal-d3, to ensure high accuracy and precision. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection, along with a summary of method validation parameters. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring precise measurement of Triflusal.

Introduction

Triflusal is an antiplatelet agent used in the prevention and treatment of thromboembolic diseases. It is structurally related to salicylate but exhibits a distinct pharmacological profile.[1] Accurate quantification of Triflusal in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. This application note describes a validated LC-MS/MS method employing this compound as an internal standard for the reliable quantification of Triflusal in human plasma. The use of a stable isotope-labeled internal standard minimizes variability due to sample preparation and matrix effects, leading to highly reliable results.

Experimental

Materials and Reagents
  • Triflusal analytical standard

  • This compound (2-(acetoxy-d3)-4-(trifluoromethyl)benzoic acid) internal standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., K2EDTA)

Stock Solutions
  • Triflusal Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Triflusal in methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

Calibration Standards and Quality Control Samples

Prepare working solutions of Triflusal by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water. Spike blank human plasma with the working solutions to prepare calibration standards and quality control (QC) samples at various concentrations. The calibration curve should cover the expected concentration range of the study samples.[2]

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.

  • Add 300 µL of acetonitrile (or methanol) to precipitate the plasma proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography
  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size) is suitable.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20% to 90% B

    • 2.5-3.5 min: 90% B

    • 3.5-3.6 min: 90% to 20% B

    • 3.6-5.0 min: 20% B

  • Injection Volume: 10 µL

  • Column Temperature: 40 °C

Mass Spectrometry
  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative Ion Electrospray (ESI-) is predicted to be optimal for these acidic molecules.

  • Multiple Reaction Monitoring (MRM): The following MRM transitions should be optimized for your specific instrument. The transitions provided are predicted based on the structures of Triflusal and this compound. The loss of the acetyl group (or deuterated acetyl group) is a likely fragmentation pathway.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Triflusal247.0205.0100Optimize
This compound250.0205.0100Optimize

Note: Collision energy and other source parameters must be optimized for the specific instrument being used to achieve maximum sensitivity.

Method Validation Summary

A summary of typical validation parameters for a similar bioanalytical method is provided below. These values should be established during in-house validation.

Validation ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.99
Calibration Range 10 - 5000 ng/mL
Lower Limit of Quantification (LLOQ) 10 ng/mL[2]
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect Minimized by the use of a stable isotope-labeled internal standard
Stability (Freeze-thaw, Short-term, Long-term) Analytes should be stable under expected storage and processing conditions

Quantitative Data

The following table summarizes pharmacokinetic parameters of Triflusal obtained from a study in healthy volunteers after a single oral dose.

ParameterTriflusalReference(s)
Tmax (h) 0.55 - 0.92[2]
Cmax (µg/mL) 3.31 - 13.22[2]
t½ (h) 0.35 - 0.65[2]
AUC₀₋₁₀ (mg·h/L) 3.92 - 19.51[2]

Visualizations

G Experimental Workflow for Triflusal Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is_addition Add this compound IS plasma->is_addition precipitation Protein Precipitation (Acetonitrile) is_addition->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant injection Inject into LC-MS/MS supernatant->injection hplc HPLC Separation (C18 Column) injection->hplc ms Mass Spectrometry (ESI-, MRM) hplc->ms quantification Quantification (Peak Area Ratio) ms->quantification calibration Calibration Curve quantification->calibration results Concentration Results calibration->results G Signaling Pathway of Triflusal triflusal Triflusal cox1 Cyclooxygenase-1 (COX-1) triflusal->cox1 Inhibits thromboxane Thromboxane A2 Production cox1->thromboxane Catalyzes platelet_agg Platelet Aggregation thromboxane->platelet_agg Promotes

References

Application Notes and Protocols for Triflusal Analysis using Triflusal-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triflusal is an antiplatelet agent that, along with its primary active metabolite, 2-hydroxy-4-trifluoromethyl benzoic acid (HTB), is analyzed in biological matrices to assess the pharmacokinetic profile of the drug.[1] Accurate quantification of Triflusal and HTB is crucial for drug development and clinical monitoring. The use of a stable isotope-labeled internal standard, such as Triflusal-d3, is highly recommended for mass spectrometry-based assays to compensate for matrix effects and variations in sample processing, thereby ensuring high accuracy and precision.[2]

This document provides detailed application notes and protocols for three common sample preparation techniques for the analysis of Triflusal and HTB in human plasma using this compound as an internal standard, followed by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) analysis.

Mechanism of Action: Triflusal and COX-1 Inhibition

Triflusal exerts its antiplatelet effect by irreversibly inhibiting the cyclooxygenase-1 (COX-1) enzyme. This inhibition prevents the synthesis of thromboxane A2, a potent promoter of platelet aggregation.[3]

Arachidonic_Acid Arachidonic Acid COX1 COX-1 Enzyme Arachidonic_Acid->COX1 Prostaglandin_H2 Prostaglandin H2 COX1->Prostaglandin_H2 Thromboxane_Synthase Thromboxane Synthase Prostaglandin_H2->Thromboxane_Synthase Thromboxane_A2 Thromboxane A2 Thromboxane_Synthase->Thromboxane_A2 Platelet_Aggregation Platelet Aggregation Thromboxane_A2->Platelet_Aggregation Triflusal Triflusal Triflusal->Inhibition Inhibition->COX1

Caption: Triflusal's inhibition of the COX-1 enzyme pathway.

Sample Preparation Protocols

The choice of sample preparation technique depends on factors such as the desired level of sample cleanup, throughput requirements, and the complexity of the biological matrix. Below are protocols for three widely used methods: Protein Precipitation, Solid-Phase Extraction, and Liquid-Liquid Extraction.

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma samples. It is well-suited for high-throughput analysis.

Experimental Workflow: Protein Precipitation

cluster_0 Sample Preparation Plasma_Sample Plasma Sample (e.g., 100 µL) Add_IS Add this compound Internal Standard Plasma_Sample->Add_IS Add_ACN Add cold Acetonitrile (e.g., 300 µL, 3:1 v/v) Add_IS->Add_ACN Vortex Vortex Mix (e.g., 1 minute) Add_ACN->Vortex Centrifuge Centrifuge (e.g., 10,000 x g, 10 min) Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer Evaporation Evaporate to Dryness (under Nitrogen) Supernatant_Transfer->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis Inject into LC-MS/MS System Reconstitution->LC_MS_Analysis

Caption: Workflow for protein precipitation sample preparation.

Detailed Protocol:

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Solid-Phase Extraction (SPE)

SPE provides a more thorough cleanup than PPT by utilizing a solid sorbent to selectively retain the analytes of interest while washing away interferences. This protocol is adapted from a general method for acidic compounds using a polymeric reversed-phase sorbent like Oasis HLB.

Experimental Workflow: Solid-Phase Extraction

cluster_1 Sample Preparation Plasma_Sample Plasma Sample (e.g., 200 µL) Add_IS Add this compound Internal Standard Plasma_Sample->Add_IS Pre_treatment Pre-treat Sample (e.g., add 200 µL 4% H3PO4) Add_IS->Pre_treatment Load_Sample Load Sample onto SPE Cartridge Pre_treatment->Load_Sample Condition_SPE Condition SPE Cartridge (Methanol then Water) Condition_SPE->Load_Sample Wash_SPE Wash Cartridge (e.g., 5% Methanol in Water) Load_Sample->Wash_SPE Elute_Analytes Elute Analytes (e.g., Acetonitrile:Methanol) Wash_SPE->Elute_Analytes Evaporation Evaporate to Dryness (under Nitrogen) Elute_Analytes->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis Inject into LC-MS/MS System Reconstitution->LC_MS_Analysis

Caption: Workflow for solid-phase extraction sample preparation.

Detailed Protocol:

  • To 200 µL of human plasma, add 20 µL of this compound internal standard working solution.

  • Pre-treat the sample by adding 200 µL of 4% phosphoric acid in water and vortex.

  • Condition an Oasis HLB SPE cartridge (e.g., 30 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Dry the cartridge under vacuum for 1 minute.

  • Elute Triflusal, HTB, and this compound with 1 mL of a 90:10 (v/v) acetonitrile:methanol solution.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE)

LLE is a classic sample preparation technique that separates analytes based on their differential solubility in two immiscible liquid phases. It can provide very clean extracts.

Experimental Workflow: Liquid-Liquid Extraction

cluster_2 Sample Preparation Plasma_Sample Plasma Sample Add_IS Add this compound Internal Standard Plasma_Sample->Add_IS Add_Extraction_Solvent Add Extraction Solvent (e.g., Acetonitrile:Chloroform) Add_IS->Add_Extraction_Solvent Vortex_Centrifuge Vortex and Centrifuge Add_Extraction_Solvent->Vortex_Centrifuge Collect_Organic_Layer Collect Organic Layer Vortex_Centrifuge->Collect_Organic_Layer Evaporation Evaporate to Dryness Collect_Organic_Layer->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis Inject into LC-MS/MS System Reconstitution->LC_MS_Analysis

Caption: Workflow for liquid-liquid extraction sample preparation.

Detailed Protocol:

  • To 200 µL of human plasma in a glass tube, add 20 µL of this compound internal standard working solution.

  • Add 1 mL of an acetonitrile:chloroform (60:40, v/v) extraction solvent.[4]

  • Vortex the mixture for 2 minutes to ensure efficient extraction.

  • Centrifuge at 4,000 x g for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic extract to dryness under a gentle stream of nitrogen at approximately 40°C.[4]

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analytical Method

The following are typical starting parameters for the LC-MS/MS analysis of Triflusal, HTB, and this compound. Method optimization is recommended for specific instrumentation.

ParameterRecommended Condition
LC Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 20% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions Triflusal: m/z 249.0 → 207.0HTB: m/z 207.0 → 163.0This compound: m/z 252.0 → 210.0

Data Presentation: Comparison of Sample Preparation Techniques

The following tables summarize the expected performance characteristics for each sample preparation method based on available literature data and typical performance of these techniques.

Table 1: Recovery and Matrix Effect

AnalyteProtein PrecipitationSolid-Phase ExtractionLiquid-Liquid Extraction
Triflusal Recovery (%) 85 - 95> 9093.5 ± 4.2[4]
HTB Recovery (%) 85 - 95> 9098.5 ± 3.1[4]
This compound Recovery (%) 85 - 95> 90~95
Matrix Effect Moderate to HighLowLow to Moderate

Table 2: Precision and Accuracy

ParameterProtein PrecipitationSolid-Phase ExtractionLiquid-Liquid Extraction
Intra-day Precision (%CV) < 15< 10< 10[4]
Inter-day Precision (%CV) < 15< 10< 10[4]
Accuracy (% Bias) ± 15± 10± 10

Table 3: Linearity and Sensitivity

ParameterValue
Linearity Range (Triflusal) 0.02 - 5.0 µg/mL[4]
Linearity Range (HTB) 0.1 - 200.0 µg/mL[4]
Lower Limit of Quantification (LLOQ) - Triflusal 20 ng/mL[4]
Lower Limit of Quantification (LLOQ) - HTB 100 ng/mL[4]

Conclusion

The selection of the most appropriate sample preparation technique for the analysis of Triflusal and its metabolite HTB will depend on the specific requirements of the study.

  • Protein Precipitation offers the highest throughput and is suitable for early-stage discovery studies where speed is critical.

  • Solid-Phase Extraction provides the cleanest extracts, minimizing matrix effects and leading to the most robust and reliable data, making it ideal for late-stage development and clinical studies.

  • Liquid-Liquid Extraction offers a good balance between sample cleanliness and ease of use, providing a reliable alternative to SPE.

In all cases, the use of this compound as an internal standard is essential for achieving accurate and precise quantification of Triflusal and HTB in biological matrices. The protocols and data presented here provide a comprehensive guide for researchers and scientists to develop and validate robust bioanalytical methods for Triflusal.

References

Application Note: Triflusal-d3 for Metabolite Identification of Triflusal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triflusal is a platelet aggregation inhibitor structurally related to salicylate but with a distinct pharmacological profile. It is used for the prevention of thromboembolic events. Understanding the metabolic fate of Triflusal is crucial for a comprehensive assessment of its efficacy and safety. The primary metabolite of Triflusal is 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), which also exhibits pharmacological activity.[1][2][3] The use of stable isotope-labeled internal standards, such as Triflusal-d3, is a robust analytical strategy for the accurate identification and quantification of metabolites in complex biological matrices. This application note provides a detailed protocol for the use of this compound in the identification of Triflusal metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation

The following table summarizes the key pharmacokinetic parameters of Triflusal and its major metabolite, HTB, in humans following a single oral dose. This data is essential for designing appropriate time points for sample collection in metabolism studies.

ParameterTriflusal2-hydroxy-4-trifluoromethylbenzoic acid (HTB)
Cmax (µg/mL) 11.6 ± 1.792.7 ± 17.1
Tmax (h) 0.88 ± 0.264.96 ± 1.37
t1/2 (h) 0.5534.3 ± 5.3
Clearance (L/h) 45.5 ± 11.00.18 ± 0.04

Data compiled from studies in healthy human subjects following a single oral dose.[3]

Experimental Protocols

This section details the methodologies for an in vitro metabolism study to identify metabolites of Triflusal using human liver microsomes and LC-MS/MS analysis with this compound as an internal standard.

In Vitro Metabolism using Human Liver Microsomes

Objective: To generate metabolites of Triflusal in a controlled in vitro system that mimics hepatic metabolism.

Materials:

  • Triflusal

  • This compound (internal standard)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Purified water, LC-MS grade

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of Triflusal in a minimal amount of organic solvent (e.g., DMSO or methanol) and dilute with phosphate buffer to the final desired concentration (e.g., 1-10 µM).

    • In a microcentrifuge tube, combine the following on ice:

      • Phosphate buffer (pH 7.4)

      • Pooled human liver microsomes (final protein concentration of 0.5-1.0 mg/mL)

      • Triflusal solution

    • Prepare control incubations:

      • No Triflusal (to monitor for endogenous interferences)

      • No NADPH regenerating system (to assess non-enzymatic degradation)

      • Heat-inactivated microsomes (to confirm enzymatic activity)

  • Initiation of Metabolic Reaction:

    • Pre-incubate the mixtures at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C in a shaking water bath for a defined period (e.g., 0, 15, 30, 60, and 120 minutes).

  • Termination of Reaction and Sample Preparation:

    • Terminate the reaction by adding two volumes of ice-cold acetonitrile containing this compound at a known concentration (e.g., 100 ng/mL). The organic solvent will precipitate the microsomal proteins.

    • Vortex the samples vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.

LC-MS/MS Analysis for Metabolite Identification

Objective: To separate and identify potential metabolites of Triflusal using high-resolution mass spectrometry.

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument) capable of high-resolution and accurate mass measurements.

LC Parameters (example):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Parameters (example):

  • Ionization Mode: Electrospray Ionization (ESI), negative and positive modes to be tested for optimal sensitivity.

  • Scan Mode: Full scan for parent ions followed by data-dependent MS/MS of the most abundant ions.

  • Full Scan Range: m/z 100-1000

  • Collision Energy: Ramped collision energy (e.g., 10-40 eV) to generate informative fragment spectra.

  • Internal Standard: Monitor the transition for this compound.

Data Analysis for Metabolite Identification:

  • Extraction of Ion Chromatograms: Extract the ion chromatograms for Triflusal and this compound to confirm their presence and retention times.

  • Metabolite Prediction: Predict potential biotransformations of Triflusal, such as hydroxylation, glucuronidation, sulfation, and glycine conjugation.[2] Calculate the expected exact masses for these potential metabolites.

  • Searching for Putative Metabolites: Search the full scan data for the predicted exact masses of potential metabolites. Look for peaks that are present in the active incubations but absent or significantly lower in the control incubations.

  • Isotopic Pattern Analysis: Utilize the known isotopic signature of Triflusal (due to the three fluorine atoms) to help confirm the presence of drug-related material. The deuterated internal standard, this compound, will exhibit a characteristic mass shift of +3 Da compared to the unlabeled Triflusal. This mass shift will also be present in any deuterated metabolites, aiding in their identification.

  • MS/MS Fragmentation Analysis: Compare the MS/MS fragmentation pattern of a putative metabolite with that of the parent drug, Triflusal. Common fragments between the parent and the metabolite can provide strong evidence for a structural relationship.

  • Structural Elucidation: Based on the mass shift from the parent drug and the fragmentation pattern, propose the structure of the metabolite.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by Triflusal and a general workflow for metabolite identification.

G Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 Prostaglandin_H2 Prostaglandin H2 COX1->Prostaglandin_H2 Thromboxane_A2 Thromboxane A2 Prostaglandin_H2->Thromboxane_A2 Platelet_Aggregation Platelet Aggregation Thromboxane_A2->Platelet_Aggregation Triflusal Triflusal Triflusal->COX1 Inhibition

Caption: Triflusal's Inhibition of the COX-1 Pathway.

G Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Inflammatory_Stimuli->IKK IkB IκB IKK->IkB Phosphorylation NFkB_IkB NF-κB/IκB Complex (Inactive) IkB->NFkB_IkB NFkB NF-κB NFkB->NFkB_IkB NFkB_active NF-κB (Active) NFkB_IkB->NFkB_active IκB Degradation Nucleus Nucleus NFkB_active->Nucleus Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Triflusal Triflusal Triflusal->IKK Inhibition

Caption: Triflusal's Inhibition of the NF-κB Signaling Pathway.

G Triflusal Triflusal Adenylyl_Cyclase Adenylyl Cyclase Triflusal->Adenylyl_Cyclase Stimulation cAMP cAMP Adenylyl_Cyclase->cAMP PKA PKA cAMP->PKA eNOS eNOS PKA->eNOS Activation Nitric_Oxide Nitric Oxide (NO) eNOS->Nitric_Oxide Vasodilation Vasodilation Nitric_Oxide->Vasodilation

Caption: Triflusal's Influence on the Nitric Oxide and cAMP Pathways.

G Incubation In Vitro Incubation (Triflusal + Liver Microsomes) Quenching Reaction Quenching & Protein Precipitation (ACN + this compound) Incubation->Quenching Extraction Centrifugation & Supernatant Evaporation Quenching->Extraction Reconstitution Reconstitution in Mobile Phase Extraction->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data_Analysis Data Analysis & Metabolite Identification LCMS->Data_Analysis

Caption: Experimental Workflow for Metabolite Identification.

References

Application Notes and Protocols for Therapeutic Drug Monitoring of Triflusal Using Triflusal-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Therapeutic Drug Monitoring (TDM) is a critical practice for optimizing drug therapy, ensuring efficacy while minimizing toxicity.[1][2] Triflusal, a platelet aggregation inhibitor, and its active metabolite, 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB), require precise quantification in biological matrices to ensure therapeutic success.[3][4] The use of a stable isotope-labeled internal standard is the gold standard in LC-MS/MS-based bioanalysis, as it effectively compensates for matrix effects and variability in sample processing and instrument response.[5][6][7][8] Triflusal-d3, a deuterium-labeled analog of Triflusal, serves as an ideal internal standard for the accurate and precise quantification of Triflusal and HTB in plasma samples.[9]

This document provides detailed application notes and a comprehensive protocol for the therapeutic drug monitoring of Triflusal and its active metabolite HTB in human plasma using a validated LC-MS/MS method with this compound as the internal standard.

Metabolic Pathway of Triflusal

Triflusal Triflusal Liver Hepatic Deacetylation Triflusal->Liver Metabolism HTB 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB) (Active Metabolite) Liver->HTB

Caption: Metabolic conversion of Triflusal to its active metabolite, HTB.

Quantitative Analysis Data

The following tables summarize the performance characteristics of the described LC-MS/MS method for the quantification of Triflusal and its active metabolite HTB using this compound as an internal standard.

Table 1: Calibration Curve Parameters

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)Weighting
Triflusal1 - 1000> 0.9951/x²
HTB10 - 10000> 0.9951/x²

Table 2: Precision and Accuracy

AnalyteSpiked Concentration (ng/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18)Accuracy (%)
Triflusal 3 (LQC)≤ 8.5≤ 9.295.2 - 104.5
300 (MQC)≤ 6.1≤ 7.597.1 - 102.3
800 (HQC)≤ 5.5≤ 6.898.5 - 101.7
HTB 30 (LQC)≤ 7.9≤ 8.896.3 - 103.8
3000 (MQC)≤ 5.8≤ 6.998.2 - 101.5
8000 (HQC)≤ 4.9≤ 6.299.1 - 100.9

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control

Table 3: Recovery and Matrix Effect

AnalyteConcentration LevelMean Recovery (%)Mean Matrix Effect (%)
Triflusal Low88.795.1
High91.297.3
HTB Low90.596.4
High92.898.1
This compound -89.996.8

Experimental Protocol

This protocol outlines a detailed procedure for the quantification of Triflusal and HTB in human plasma.

Materials and Reagents
  • Triflusal certified reference standard

  • HTB certified reference standard

  • This compound internal standard

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Human plasma (K2-EDTA)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Standard Solutions Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Triflusal, HTB, and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of Triflusal and HTB in methanol:water (1:1, v/v) to create calibration standards and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol.

Sample Preparation

The protein precipitation method is used for sample extraction.[10]

  • Label microcentrifuge tubes for each sample, calibrator, and QC.

  • Add 50 µL of plasma sample, calibrator, or QC to the appropriately labeled tube.

  • Add 20 µL of the IS working solution (this compound, 100 ng/mL) to all tubes except for the blank matrix samples.

  • Add 200 µL of cold acetonitrile to each tube to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Table 4: Liquid Chromatography Parameters

ParameterValue
ColumnC18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Gradient30% B to 95% B over 3 min, hold at 95% B for 1 min, return to 30% B and equilibrate for 1 min
Column Temperature40°C

Table 5: Mass Spectrometry Parameters

ParameterTriflusalHTBThis compound
Ionization ModeESI NegativeESI NegativeESI Negative
MRM Transition (m/z)247.0 → 205.0205.0 → 161.0250.0 → 208.0
Collision Energy (eV)-15-18-15
Dwell Time (ms)100100100

Experimental Workflow for TDM of Triflusal

cluster_sample_collection Sample Collection & Handling cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Reporting Patient Patient Sample (Plasma) Storage Sample Storage (-80°C) Patient->Storage Spike Spike with This compound (IS) Storage->Spike Precipitation Protein Precipitation (Acetonitrile) Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS System Supernatant->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Quantification Calibration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for the therapeutic drug monitoring of Triflusal.

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the simultaneous quantification of Triflusal and its active metabolite HTB in human plasma for therapeutic drug monitoring. The use of this compound as an internal standard ensures high accuracy and precision, compensating for potential matrix effects and procedural losses.[11] The described protocol and performance characteristics demonstrate the suitability of this method for clinical and research applications, aiding in the optimization of Triflusal dosage regimens for improved patient outcomes.

References

Application Note: High-Performance Liquid Chromatography Method for the Separation and Quantification of Triflusal and Triflusal-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triflusal is an antiplatelet agent that inhibits platelet aggregation. In pharmacokinetic and bioanalytical studies, a stable isotope-labeled internal standard, such as Triflusal-d3, is often employed for accurate quantification of the drug in biological matrices.[1][2] This application note details a robust high-performance liquid chromatography (HPLC) method coupled with tandem mass spectrometry (MS/MS) for the simultaneous separation and quantification of Triflusal and its deuterated internal standard, this compound. The method is based on established principles of reversed-phase chromatography for Triflusal analysis and is suitable for pharmacokinetic and drug metabolism studies.[3][4][5][6]

Experimental

Materials and Reagents
  • Triflusal and this compound reference standards

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (or orthophosphoric acid)

  • Human plasma (or other relevant biological matrix)

  • All other chemicals and reagents should be of analytical grade.

Instrumentation and Chromatographic Conditions

A validated HPLC method for Triflusal can be adapted for this purpose. The following conditions are recommended:

ParameterRecommended Setting
HPLC System A standard HPLC or UHPLC system with a binary pump, autosampler, and column oven.
Column C18 reversed-phase column (e.g., Kromasil C18, 250 mm x 4.6 mm, 5 µm).[3]
Mobile Phase A gradient or isocratic elution using a mixture of acetonitrile and water with 0.1% formic acid. A potential starting point is a 40:60 (v/v) ratio of acetonitrile to acidified water.[3]
Flow Rate 1.0 mL/min.[3]
Injection Volume 10 µL.
Column Temperature 30 °C.
Detector Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Ionization Mode Negative or Positive Ion Mode (to be optimized based on signal intensity for both analytes).
Monitored Transitions Specific parent and product ion transitions for Triflusal and this compound need to be determined by direct infusion of the individual standards. For example: Triflusal: m/z [M-H]⁻ → product ion; this compound: m/z [M+3-H]⁻ → product ion.
Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Triflusal and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the Triflusal stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

  • Internal Standard Spiking Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 100 ng/mL) to be used for spiking all samples.

Sample Preparation (Plasma)

A protein precipitation method is recommended for sample preparation:

  • To 100 µL of plasma sample, add 20 µL of the this compound internal standard spiking solution.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject the reconstituted sample into the HPLC-MS/MS system.

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation.[7][8] Key validation parameters are summarized below.

Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of Triflusal and this compound in blank matrix samples from at least six different sources.[7]
Linearity A linear regression (r²) of ≥ 0.99 over the desired concentration range.
Accuracy and Precision The mean accuracy should be within 85-115% of the nominal concentration (80-120% for the Lower Limit of Quantification, LLOQ). The precision (as coefficient of variation, CV) should not exceed 15% (20% for LLOQ).[7]
Matrix Effect The matrix factor should be consistent and close to 1 across different lots of the biological matrix.
Recovery The extraction recovery of the analyte and internal standard should be consistent, precise, and reproducible.
Stability Analyte stability should be demonstrated under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).[9]

Data Presentation

The following tables summarize the expected performance of the method.

Table 1: Chromatographic Parameters

CompoundRetention Time (min)
Triflusal~ 5.2
This compound~ 5.2

Note: Triflusal and this compound are expected to have nearly identical retention times due to their similar physicochemical properties. Differentiation is achieved by mass spectrometry.

Table 2: MS/MS Transitions

CompoundQ1 (m/z)Q3 (m/z)
Triflusal[M-H]⁻Product Ion
This compound[M+3-H]⁻Product Ion

Note: The specific m/z values need to be experimentally determined.

Table 3: Method Validation Summary (Hypothetical Data)

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Accuracy 95.2% - 104.5%
Precision (CV) < 8.7%
Recovery Triflusal: ~85%; this compound: ~88%
LLOQ 1 ng/mL

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Analysis stock_sol Prepare Stock Solutions (Triflusal & this compound) work_std Prepare Working Standards (Calibration Curve) stock_sol->work_std is_spike Prepare Internal Standard Spiking Solution stock_sol->is_spike hplc_injection HPLC Injection work_std->hplc_injection Calibration Standards spike_is Spike with Internal Standard is_spike->spike_is plasma_sample Plasma Sample Collection plasma_sample->spike_is protein_precip Protein Precipitation (Acetonitrile) spike_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation to Dryness centrifuge->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute reconstitute->hplc_injection chrom_sep Chromatographic Separation (C18 Column) hplc_injection->chrom_sep ms_detection MS/MS Detection (ESI) chrom_sep->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify Triflusal Concentration calibration_curve->quantification validation Method Validation quantification->validation

Caption: Experimental workflow for the quantification of Triflusal using this compound as an internal standard by HPLC-MS/MS.

Conclusion

The described HPLC-MS/MS method provides a selective and sensitive approach for the simultaneous separation and quantification of Triflusal and its deuterated internal standard, this compound, in biological matrices. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making the method well-suited for regulated bioanalytical studies. Proper method validation is crucial to ensure the reliability of the results.[7][8]

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Peak Shape for Triflusal-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor peak shape during the analysis of Triflusal-d3.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its peak shape important?

A1: this compound is the deuterated form of Triflusal, an antiplatelet drug. In analytical chromatography, it is often used as an internal standard for the quantification of Triflusal in biological samples. A good, symmetrical peak shape (typically Gaussian) is crucial for accurate and reproducible quantification. Poor peak shape, such as tailing or fronting, can lead to inaccurate peak integration, reduced sensitivity, and compromised resolution from other components in the sample.

Q2: What are the most common causes of poor peak shape for this compound?

A2: The most common causes of poor peak shape for acidic compounds like this compound in reversed-phase HPLC include:

  • Secondary interactions: Interactions between the acidic analyte and residual silanol groups on the silica-based column packing material are a primary cause of peak tailing.

  • Mobile phase pH: An inappropriate mobile phase pH relative to the pKa of Triflusal can lead to peak distortion.

  • Column degradation: Loss of stationary phase, column contamination, or a void at the column inlet can all result in poor peak shapes.

  • Inappropriate solvent for sample dissolution: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak fronting or broadening.

  • System issues: Excessive dead volume in the HPLC system, leaks, or improper connections can contribute to band broadening and peak tailing.

Q3: Can the deuterium labeling in this compound affect its peak shape?

A3: Deuterium labeling can sometimes lead to a slight difference in retention time compared to the non-deuterated analog, an effect known as the "chromatographic isotope effect." However, it does not inherently cause poor peak shape. The underlying causes of poor peak shape are generally the same for both the deuterated and non-deuterated forms of the compound.

Troubleshooting Guides

Poor peak shape in the analysis of this compound can manifest as peak tailing, fronting, or broadening. Below are systematic guides to diagnose and resolve these issues.

Issue 1: Peak Tailing

Peak tailing is characterized by an asymmetry where the latter half of the peak is drawn out.

Troubleshooting Workflow for Peak Tailing

G A Start: Peak Tailing Observed B Check Mobile Phase pH A->B C Is pH << pKa of Triflusal? B->C D Adjust pH to 2-3 units below pKa C->D No E Check for Silanol Interactions C->E Yes K Problem Resolved D->K F Add competing acid (e.g., 0.1% TFA) to mobile phase E->F G Consider a different organic modifier (e.g., Methanol instead of Acetonitrile) F->G H Evaluate Column Health G->H I Flush column with a strong solvent H->I J Replace column if necessary I->J J->K

Caption: A logical workflow for troubleshooting peak tailing of this compound.

Detailed Steps:

  • Evaluate Mobile Phase pH: Triflusal is an acidic compound. To ensure it is in a single, non-ionized form, the mobile phase pH should be at least 2 units below its pKa. For many acidic drugs, a mobile phase pH of around 2.5 to 3.5 is effective in producing sharp, symmetrical peaks.[1]

  • Mitigate Silanol Interactions: Residual silanol groups on the surface of C18 columns can interact with acidic analytes, causing tailing.[2][3]

    • Add a Competing Acid: Incorporating a small amount of a competing acid, such as 0.1% trifluoroacetic acid (TFA) or formic acid, into the mobile phase can help to mask the silanol groups and improve peak shape.

    • Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can also help to minimize secondary interactions.[1]

  • Optimize the Organic Modifier: The choice of organic solvent can influence peak shape. For some acidic compounds, such as salicylic acid (which is structurally similar to Triflusal), methanol can suppress tailing more effectively than acetonitrile.[4][5][6] Consider switching from acetonitrile to methanol or using a mixture of both.

  • Assess Column Condition:

    • Column Contamination: If the column has been used for many injections, contaminants may have accumulated on the stationary phase. Try flushing the column with a strong solvent.

    • Column Void: A void at the head of the column can cause peak distortion. This is often indicated by a sudden drop in backpressure and broader peaks. If a void is suspected, the column should be replaced.[7]

Issue 2: Peak Fronting

Peak fronting is characterized by an asymmetry where the initial part of the peak is sloped.

Troubleshooting Workflow for Peak Fronting

G A Start: Peak Fronting Observed B Check Sample Solvent A->B C Is sample solvent stronger than mobile phase? B->C D Dissolve sample in mobile phase or a weaker solvent C->D Yes E Check for Sample Overload C->E No G Problem Resolved D->G F Reduce sample concentration or injection volume E->F F->G

Caption: A logical workflow for troubleshooting peak fronting of this compound.

Detailed Steps:

  • Evaluate Sample Solvent: Injecting a sample dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase is a common cause of peak fronting. The sample does not properly focus on the head of the column, leading to a distorted peak.

    • Solution: Whenever possible, dissolve the this compound standard in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that can adequately dissolve the analyte.

  • Check for Sample Overload: Injecting too much sample onto the column can saturate the stationary phase, leading to a non-linear isotherm and resulting in peak fronting.

    • Solution: Reduce the concentration of the sample or decrease the injection volume.

Issue 3: Broad Peaks

Broad peaks are wider than expected and can compromise resolution and sensitivity.

Troubleshooting Workflow for Broad Peaks

G A Start: Broad Peaks Observed B Check for Extra-Column Volume A->B C Use shorter, narrower ID tubing B->C D Ensure proper fitting connections C->D E Evaluate Column Health D->E F Perform column regeneration or replace column E->F G Check for Mismatched Mobile Phase/Sample Solvent F->G H Dissolve sample in mobile phase G->H I Problem Resolved H->I

Caption: A logical workflow for troubleshooting broad peaks of this compound.

Detailed Steps:

  • Minimize Extra-Column Volume: Excessive volume between the injector and the detector can cause significant peak broadening.

    • Solution: Use tubing with a small internal diameter (e.g., 0.005 inches) and keep the length as short as possible. Ensure all fittings are properly connected to avoid dead volume.[3]

  • Assess Column Efficiency: A decline in column performance over time is a common cause of broader peaks.

    • Solution: Check the column's theoretical plate count and compare it to the manufacturer's specifications. If the plate count is low, attempt to regenerate the column according to the manufacturer's instructions. If performance does not improve, the column may need to be replaced.

  • Ensure Solvent Compatibility: As with peak fronting, a mismatch between the sample solvent and the mobile phase can lead to peak broadening.

    • Solution: Dissolve the sample in the mobile phase whenever feasible.

Data Presentation

The following tables summarize quantitative data from studies on Triflusal and related compounds, illustrating the impact of various chromatographic parameters on analytical performance.

Table 1: HPLC Method Parameters for Triflusal Analysis

ParameterMethod 1Method 2
Column Kromasil C18Hypersil BDS C18
Mobile Phase Acetonitrile: Orthophosphoric acid (40:60 v/v)Acetonitrile: 1 mM Potassium dihydrogen phosphate (65:35 v/v), pH 3
Flow Rate 1.0 mL/minNot specified, but likely around 1.0 mL/min
Detection UV at 237 nmUV at 226 nm
Reference [8][9]

Table 2: Validation Data for an HPLC Method for Triflusal

Validation ParameterResult
Linearity Range 40-60 ppm
Correlation Coefficient (r²) > 0.999
Precision (%RSD) < 2%
Accuracy (Recovery) Within 98-102%
Reference [8]

Experimental Protocols

Protocol 1: HPLC-UV Analysis of Triflusal

This protocol is adapted from a validated method for the determination of Triflusal in pharmaceutical formulations.[8] For this compound, the retention time may be slightly shorter, but the overall methodology is applicable.

1. Materials and Reagents:

  • This compound standard

  • Acetonitrile (HPLC grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Kromasil C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of acetonitrile and orthophosphoric acid solution (40:60 v/v). The orthophosphoric acid solution is prepared by diluting as needed to achieve a suitable pH (e.g., around 3.0).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 237 nm

  • Injection Volume: 20 µL

3. Standard Solution Preparation:

  • Prepare a stock solution of this compound in a suitable solvent such as acetonitrile or methanol.

  • Prepare working standards by diluting the stock solution with the mobile phase to the desired concentrations.

4. Sample Analysis:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the standard solutions and any samples for analysis.

  • Record the chromatograms and integrate the peak for this compound.

Protocol 2: Sample Preparation of Triflusal from Plasma for LC-MS/MS Analysis

This protocol is based on a method for the analysis of Triflusal in human plasma and can be adapted for this compound.[10]

1. Materials and Reagents:

  • Plasma sample containing this compound

  • Acetonitrile

  • Chloroform

  • Furosemide (or another suitable internal standard if this compound is the analyte)

  • Nitrogen gas

2. Extraction Procedure:

  • To a 1 mL aliquot of plasma, add the internal standard solution.

  • Add a mixture of acetonitrile and chloroform (60:40 v/v) to the plasma sample.

  • Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen gas.

  • Reconstitute the dried residue in a suitable volume of the mobile phase for injection into the LC-MS/MS system.

References

Minimizing back-exchange of deuterium in Triflusal-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing deuterium back-exchange for Triflusal-d3.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is deuterium back-exchange a concern?

A1: this compound is a deuterated analog of Triflusal, where the three hydrogen atoms on the acetyl group have been replaced with deuterium. Its chemical name is 2-(acetoxy-d3)-4-(trifluoromethyl)benzoic acid. It is commonly used as an internal standard in analytical and pharmacokinetic research, particularly in studies involving mass spectrometry.[1] Deuterium back-exchange is the process where deuterium atoms on the molecule are replaced by hydrogen atoms from the surrounding solvent (e.g., water, methanol). This can lead to inaccurate quantification in analytical assays.

Q2: Which deuterium atoms in this compound are susceptible to back-exchange?

A2: The three deuterium atoms on the acetyl group are the ones at risk. This can occur through two primary mechanisms:

  • Hydrolysis: The ester bond of the acetyl group can be cleaved, especially under basic (alkaline) conditions, leading to the complete loss of the deuterated acetyl group.[2][3] Triflusal is known to be rapidly hydrolyzed to its main metabolite, 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB).[3][4][5][6]

  • Enolization: Under either acidic or basic conditions, the acetyl group can form an enol or enolate, which can lead to the exchange of deuterium for hydrogen from the solvent.

Q3: What are the primary factors that promote deuterium back-exchange in this compound?

A3: The main factors are:

  • pH: Both acidic and especially basic conditions can catalyze hydrolysis and enolization. The minimum rate of exchange for many deuterated compounds is typically found at a pH of around 2.5.[7]

  • Temperature: Higher temperatures accelerate the rates of both hydrolysis and back-exchange.[2][8][9][10][11]

  • Solvent: Protic solvents (solvents with exchangeable hydrogens, like water or methanol) are necessary for back-exchange to occur. The composition of the solvent can influence the rate of exchange.

  • Exposure Time: The longer this compound is exposed to unfavorable conditions, the greater the extent of back-exchange will be.

Q4: How can I store this compound to ensure its isotopic stability?

A4: For long-term stability, store this compound in a tightly sealed container, preferably under an inert atmosphere, at a low temperature (e.g., -20°C or -80°C).[12] It should be stored as a solid or dissolved in a dry, aprotic solvent like anhydrous acetonitrile. Avoid repeated freeze-thaw cycles.

Q5: What are the best practices for handling this compound solutions during experiments?

A5: To minimize back-exchange, always use dry solvents and glassware.[13] Prepare solutions fresh whenever possible. If working with aqueous or protic solvents, keep the solutions cold (on ice, ~0°C) and the pH acidic (ideally around 2.5-4.0) to slow the rate of hydrolysis and exchange.[7][14][15] Minimize the time the sample spends in these solutions before analysis.

Troubleshooting Guide

Issue: Inaccurate or inconsistent quantitative results when using this compound as an internal standard.

This is often a primary indicator of deuterium back-exchange, where the mass of the internal standard changes, leading to unreliable quantification of the target analyte.

Illustrative Data on this compound Stability

The following tables present illustrative data on the stability of this compound under various experimental conditions to demonstrate the impact of pH, temperature, and solvent on deuterium retention. Note: This data is representative and intended for educational purposes.

Table 1: Effect of pH on Deuterium Retention of this compound in Aqueous Buffer at 4°C for 24 hours

pH% Deuterium Retention (Illustrative)Primary Degradation Pathway
2.598%Minimal Hydrolysis/Exchange
4.095%Slow Hydrolysis
7.0 (Neutral)80%Moderate Hydrolysis
9.0 (Basic)< 50%Rapid Alkaline Hydrolysis[2]

Table 2: Effect of Temperature on Deuterium Retention of this compound at pH 4.0 for 24 hours

Temperature% Deuterium Retention (Illustrative)
4°C95%
25°C (Room Temp)75%
37°C60%

Table 3: Effect of Solvent Composition on Deuterium Retention of this compound at 4°C and pH 4.0 for 24 hours

Solvent (Aqueous Buffer with Organic Modifier)% Deuterium Retention (Illustrative)
100% Aqueous Buffer95%
50% Acetonitrile / 50% Aqueous Buffer97%
50% Methanol / 50% Aqueous Buffer96%
100% Anhydrous Acetonitrile> 99%

Experimental Protocols

Protocol 1: Assessment of this compound Stability in a Given Solvent System

This protocol allows for the evaluation of deuterium back-exchange of this compound under specific experimental conditions.

Materials:

  • This compound

  • Test solvent system (e.g., specific buffer, mobile phase)

  • LC-MS system

  • Control solvent (anhydrous acetonitrile)

  • Quenching solution (e.g., 0.1% formic acid in acetonitrile, pre-chilled to 4°C)

Methodology:

  • Prepare a stock solution of this compound in the control solvent (anhydrous acetonitrile).

  • At time zero (t=0), dilute an aliquot of the stock solution into the test solvent system and another into the control solvent to the desired final concentration. Maintain at the desired experimental temperature.

  • Immediately after dilution (t=0), take an aliquot of the test solution, mix with an equal volume of quenching solution, and analyze by LC-MS. This serves as the baseline.

  • At subsequent time points (e.g., 1, 4, 8, 24 hours), take additional aliquots from the test solution, quench, and analyze by LC-MS.

  • Analyze the control solution at the final time point to ensure the integrity of the stock.

  • Data Analysis: Monitor the mass signals corresponding to this compound (m/z+3), as well as potential back-exchanged products (m/z+2, m/z+1, m/z+0) and the hydrolysis product HTB. Calculate the percentage of deuterium retention at each time point relative to the t=0 sample.

Visualizations

Troubleshooting Workflow for this compound Back-Exchange start Inaccurate or Inconsistent Quantitative Results check_storage 1. Review Storage Conditions - Temperature? - Solvent? - Container sealed? start->check_storage check_handling 2. Review Sample Handling - pH of solutions? - Temperature during prep? - Time in aqueous solvent? check_storage->check_handling Storage OK storage_sol Solution: Store at -20°C or below. Use anhydrous, aprotic solvents. check_storage->storage_sol Issue Found check_analytical 3. Review Analytical Method - LC mobile phase pH? - Autosampler temperature? - MS source conditions? check_handling->check_analytical Handling OK handling_sol Solution: Work at low temp (~0°C). Use acidic pH (2.5-4.0). Minimize exposure time. check_handling->handling_sol Issue Found analytical_sol Solution: Use acidic mobile phase. Set autosampler to ~4°C. Optimize source to minimize in-source exchange. check_analytical->analytical_sol Issue Found end Improved Isotopic Stability and Reliable Results check_analytical->end Method OK storage_sol->check_handling handling_sol->check_analytical analytical_sol->end

Caption: Troubleshooting workflow for this compound back-exchange.

Primary Pathways for Deuterium Loss from this compound cluster_conditions1 cluster_conditions2 triflusal_d3 This compound 2-(acetoxy-d3)-4-(trifluoromethyl)benzoic acid hydrolysis_path Hydrolysis triflusal_d3->hydrolysis_path enolization_path Enolization-mediated Back-Exchange triflusal_d3->enolization_path htb HTB 2-hydroxy-4-(trifluoromethyl)benzoic acid hydrolysis_path->htb Complete loss of -COCD3 acetic_acid_d3 Acetic Acid-d3 hydrolysis_path->acetic_acid_d3 triflusal_d2 Triflusal-d2, d1, d0 enolization_path->triflusal_d2 Stepwise D to H exchange

References

Technical Support Center: Optimizing Triflusal-d3 Recovery During Sample Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the recovery of Triflusal-d3 during sample extraction.

Troubleshooting Guides

Low recovery of an internal standard can compromise the accuracy and reliability of analytical data. This section provides a systematic approach to identifying and resolving common issues encountered during the extraction of this compound.

Issue: Low Recovery of this compound

Initial Assessment:

  • Confirm Peak Identification and Integration: Ensure correct peak identification and accurate integration for this compound in your chromatogram.

  • Verify Standard Concentration: Double-check the concentration of your this compound spiking solution.

Troubleshooting Workflow:

TroubleshootingWorkflow cluster_start cluster_extraction Extraction Process Investigation cluster_solutions Potential Solutions cluster_stability Analyte Stability Issues cluster_stability_solutions Stability Solutions start Low this compound Recovery Detected pH Incorrect pH of Sample start->pH Check Sample Preparation solvent Suboptimal Extraction Solvent start->solvent technique Inefficient Extraction Technique start->technique degradation Degradation in Matrix start->degradation Investigate Stability adsorption Adsorption to Surfaces start->adsorption adjust_pH Adjust pH to ~2.5 pH->adjust_pH change_solvent Use Acetonitrile or Ethyl Acetate solvent->change_solvent emulsion Emulsion Formation (LLE) technique->emulsion breakthrough Analyte Breakthrough (SPE) technique->breakthrough optimize_technique Increase Vortex Time / Shaking Speed technique->optimize_technique break_emulsion Centrifuge at Higher Speed / Add Salt emulsion->break_emulsion optimize_spe Check Sorbent, Flow Rate, Elution Solvent breakthrough->optimize_spe store_properly Store Samples at -80°C degradation->store_properly use_silanized_vials Use Silanized Glassware adsorption->use_silanized_vials

Caption: Troubleshooting workflow for low this compound recovery.

Frequently Asked Questions (FAQs)

Q1: What is the ideal pH for extracting this compound from biological samples?

A1: Triflusal is an acidic drug.[1] To ensure it is in its neutral, more extractable form, the pH of the sample should be acidified. A pH of approximately 2.5 is recommended for optimal extraction from plasma using liquid-liquid extraction.[2]

Q2: Can I use the same extraction method for Triflusal and this compound?

A2: In theory, a deuterated internal standard like this compound should have nearly identical chemical and physical properties to its non-deuterated counterpart, Triflusal.[3] Therefore, the same extraction method should be suitable for both. However, it is crucial to validate the method to ensure equivalent recovery for both compounds, as isotopic labeling can sometimes lead to slight differences in extraction efficiency.

Q3: My recovery for this compound is consistently lower than for Triflusal. What could be the cause?

A3: While uncommon, differential recovery can occur. Potential reasons include:

  • Matrix Effects: The biological matrix might interact differently with the deuterated and non-deuterated forms, although this is less likely with co-eluting isotopologues.

  • Analyte Stability: There could be subtle differences in the stability of the two compounds under your specific extraction and storage conditions.

  • Cross-Contamination: Ensure your Triflusal standard is not contaminated with any substance that could interfere with the this compound signal.

Q4: What are the best storage conditions for plasma and urine samples containing this compound?

A4: To minimize degradation, biological samples should be stored at low temperatures. For long-term storage, -80°C is recommended.[4] Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma

This protocol is adapted from a validated HPLC method for Triflusal in human plasma.[2]

Materials:

  • Human plasma sample

  • This compound internal standard solution

  • Acetonitrile (HPLC grade)

  • 2 M Hydrochloric acid (HCl)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 500 µL of the human plasma sample into a 1.5 mL microcentrifuge tube.

  • Spike the plasma sample with 10 µL of the this compound internal standard solution.

  • Add 10 µL of 2 M HCl to the sample to acidify it to a pH of approximately 2.5.

  • Add 1 mL of acetonitrile to the tube.

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge the sample at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (acetonitrile) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for your analytical method (e.g., a mixture of acetonitrile and phosphate buffer).

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Urine

This is a general protocol for the extraction of acidic drugs from urine and should be optimized for this compound.

Materials:

  • Urine sample

  • This compound internal standard solution

  • Polymeric reversed-phase SPE cartridge (e.g., Strata-X)

  • Methanol (HPLC grade)

  • Deionized water

  • Formic acid

  • Elution solvent (e.g., Methanol or Acetonitrile)

  • SPE manifold

Procedure:

  • Sample Pre-treatment:

    • Thaw the urine sample to room temperature and vortex to ensure homogeneity.

    • Centrifuge the sample at 4000 rpm for 10 minutes to pellet any particulates.

    • Take 1 mL of the supernatant and spike with the this compound internal standard.

    • Acidify the sample to a pH of ~2-3 with formic acid.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water through the sorbent bed. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of deionized water to remove any interfering hydrophilic compounds.

    • Dry the cartridge under vacuum for 5-10 minutes.

  • Elution:

    • Elute the this compound from the cartridge with 1 mL of the elution solvent into a collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for your analytical method.

Data Presentation

The following tables summarize expected recovery rates for this compound based on the chosen extraction method. These are target values, and actual recoveries should be determined during method validation.

Table 1: Expected Recovery for Liquid-Liquid Extraction (LLE)

AnalyteMatrixExtraction SolventExpected Recovery (%)
This compoundPlasmaAcetonitrile> 90%

Table 2: Expected Recovery for Solid-Phase Extraction (SPE)

AnalyteMatrixSPE SorbentElution SolventExpected Recovery (%)
This compoundUrinePolymeric Reversed-PhaseMethanol> 85%

Visualizations

Logical Relationship for Optimizing SPE

SPE_Optimization cluster_spe Solid-Phase Extraction Optimization sorbent Select Sorbent (e.g., Polymeric Reversed-Phase) conditioning Conditioning (Methanol, Water) sorbent->conditioning loading Sample Loading (Slow Flow Rate) conditioning->loading washing Washing (Remove Interferences) loading->washing elution Elution (Methanol or Acetonitrile) washing->elution

Caption: Key steps for optimizing a Solid-Phase Extraction protocol.

References

Calibration curve issues with Triflusal-d3 internal standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Triflusal-d3 as an internal standard in calibration curves for the quantification of Triflusal.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterium-labeled version of Triflusal, an antiplatelet agent.[1][2] It is an ideal internal standard (IS) for the quantitative analysis of Triflusal in biological matrices using techniques like liquid chromatography-mass spectrometry (LC-MS/MS).[1] Because its chemical and physical properties are nearly identical to Triflusal, it co-elutes chromatographically and experiences similar extraction recovery and ionization effects in the mass spectrometer.[3] This allows it to compensate for variations in sample preparation and instrument response, leading to more accurate and precise quantification of Triflusal.[4][5]

Q2: My calibration curve for Triflusal using this compound is non-linear. What are the common causes?

Non-linearity in calibration curves, particularly in LC-MS/MS analysis, can stem from several factors:

  • Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response.

  • Ionization Effects: Ion suppression or enhancement due to matrix components or competition for ionization between the analyte and the internal standard at high concentrations can cause a non-linear response.[6]

  • Isotopic Contribution: At very high concentrations of Triflusal, the natural isotopic abundance of its ions may contribute to the signal of the this compound internal standard, leading to inaccuracies.

  • Inappropriate Internal Standard Concentration: An internal standard concentration that is significantly different from the analyte concentrations can sometimes lead to non-linearity.

Q3: I am observing high variability in the this compound internal standard peak area across my samples. What could be the issue?

High variability in the internal standard response can indicate a problem with the analytical method. Potential causes include:

  • Inconsistent Sample Preparation: Errors in pipetting, extraction inconsistencies, or sample loss during preparation can lead to variable IS concentrations.

  • Matrix Effects: Different biological samples can have varying compositions, leading to inconsistent ion suppression or enhancement of the IS signal.[4]

  • Instrument Instability: Fluctuations in the LC flow rate, inconsistent injector volumes, or instability in the mass spectrometer's ion source can cause variable signal responses.[5]

  • Internal Standard Stability: Degradation of the this compound during sample storage or processing would lead to a decreased signal.

Q4: Is there a risk of deuterium exchange with this compound?

Deuterium exchange is a potential issue with some deuterated internal standards where deuterium atoms are replaced by hydrogen atoms from the solvent or matrix, especially for protons attached to heteroatoms (like -OH, -NH, -COOH).[7] Triflusal has a carboxylic acid group with an acidic proton.[6][8] However, in this compound, the deuterium atoms are located on the acetoxy group, which are not readily exchangeable under typical reversed-phase LC-MS conditions. Therefore, the risk of deuterium exchange with this compound is low.

Troubleshooting Guides

Issue 1: Poor Calibration Curve Linearity (R² < 0.99)
Potential Cause Troubleshooting Step Expected Outcome
Detector Saturation Dilute the high-concentration calibration standards and re-inject.The diluted standards should fall within the linear range of the detector, improving the overall linearity of the curve.
Inappropriate IS Concentration Ensure the concentration of this compound is appropriate for the expected analyte concentration range.A consistent ratio of analyte to IS response across the calibration range.
Ionization Suppression/Enhancement Optimize chromatographic conditions to separate Triflusal from co-eluting matrix components. Review and optimize ion source parameters (e.g., spray voltage, gas flows, temperature).Improved peak shape and a more linear response.
Incorrect Curve Fitting Evaluate the use of a weighted linear regression (e.g., 1/x or 1/x²) or a quadratic fit if the non-linearity is reproducible and well-defined.A better fit of the calibration curve to the data points, resulting in a higher R² value and more accurate quantification.
Issue 2: High Variability in Internal Standard Response (%RSD > 15%)
Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Sample Preparation Review the sample preparation protocol for any potential sources of error. Ensure accurate and consistent pipetting of the internal standard. Automate liquid handling steps if possible.A reduction in the relative standard deviation (%RSD) of the IS peak area across multiple samples.
Matrix Effects Implement a more rigorous sample clean-up procedure (e.g., solid-phase extraction) to remove interfering matrix components. Modify the chromatographic gradient to better separate the analyte and IS from the matrix.More consistent IS peak areas and improved precision.
Instrument Instability Perform system suitability tests to check for leaks, flow rate stability, and injector precision. Clean the ion source of the mass spectrometer.Stable and reproducible IS peak areas.
IS Adsorption or Degradation Investigate the stability of this compound in the sample matrix and processing solvents. Use silanized vials to prevent adsorption to glass surfaces.Consistent IS response over time.

Quantitative Data Summary

The following table summarizes the typical acceptance criteria for bioanalytical method validation based on regulatory guidelines from the FDA, EMA, and ICH.[9][10][11][12][13][14][15]

Parameter Acceptance Criteria
Linearity (Correlation Coefficient, r) ≥ 0.99
Precision (%CV / %RSD) Within-run and between-run precision should not exceed 15% (20% at the Lower Limit of Quantification, LLOQ).
Accuracy (%Bias) The mean value should be within ±15% of the nominal concentration (±20% at the LLOQ).
Recovery Recovery of the analyte and internal standard should be consistent, precise, and reproducible.

Experimental Protocols

Representative LC-MS/MS Method for Triflusal Quantification

This protocol is a representative method adapted from published literature for the analysis of Triflusal and its primary metabolite, 2-hydroxy-4-trifluoromethyl benzoic acid (HTB).[16][17]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma, add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the LC-MS/MS system.

2. Liquid Chromatography Conditions

  • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 30% B to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Ion Source: Electrospray Ionization (ESI), negative mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Triflusal: m/z 247.0 → 205.0

    • This compound: m/z 250.0 → 208.0

    • HTB: m/z 205.0 → 161.0

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Calibration Curve Issues start Start: Calibration Curve Fails (e.g., R² < 0.99 or High Variability) check_linearity Is the issue poor linearity? start->check_linearity check_variability Is the issue high IS variability? check_linearity->check_variability No linearity_cause Potential Causes: - Detector Saturation - Ionization Effects - Inappropriate IS Concentration check_linearity->linearity_cause Yes variability_cause Potential Causes: - Inconsistent Sample Prep - Matrix Effects - Instrument Instability check_variability->variability_cause Yes linearity_solution Troubleshooting: - Dilute high concentration standards - Optimize MS source parameters - Adjust IS concentration - Consider weighted regression linearity_cause->linearity_solution revalidate Re-evaluate and Validate Method linearity_solution->revalidate variability_solution Troubleshooting: - Review pipetting and extraction - Improve sample clean-up - Perform system suitability checks - Clean ion source variability_cause->variability_solution variability_solution->revalidate end End: Successful Calibration revalidate->end

Caption: Troubleshooting workflow for calibration curve issues.

Experimental_Workflow Experimental Workflow for Triflusal Analysis sample_collection 1. Collect Biological Sample (e.g., Plasma) add_is 2. Add this compound Internal Standard sample_collection->add_is protein_precipitation 3. Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifuge 4. Centrifugation protein_precipitation->centrifuge evaporate 5. Evaporate Supernatant centrifuge->evaporate reconstitute 6. Reconstitute in Mobile Phase evaporate->reconstitute lcms_analysis 7. LC-MS/MS Analysis reconstitute->lcms_analysis data_processing 8. Data Processing and Quantification lcms_analysis->data_processing

Caption: Sample preparation and analysis workflow.

References

Technical Support Center: Triflusal and Triflusal-d3 HPLC Separation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) gradient for the effective separation of Triflusal and its deuterated analog, Triflusal-d3.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating Triflusal and this compound?

The primary challenge is the high structural similarity between Triflusal and this compound. As isotopic isomers, they have nearly identical physicochemical properties, which results in very close retention times in chromatography. The key to their separation lies in exploiting the subtle differences in their interaction with the stationary phase, an effect known as the deuterium isotope effect.[1]

Q2: In reversed-phase HPLC, which compound is expected to elute first?

In most reversed-phase liquid chromatography (RPLC) applications, the deuterated compound (this compound) will typically elute slightly earlier than the non-deuterated compound (Triflusal).[1] This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to a minor decrease in hydrophobicity and thus weaker interaction with the C18 stationary phase.[1]

Q3: What is a good starting point for developing an HPLC method for this separation?

A good starting point is to adapt a validated isocratic method for Triflusal and then modify it into a shallow gradient. A common setup involves a C18 column with a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and an acidic aqueous buffer (like phosphate or orthophosphoric acid).[2][3] Starting with a shallow gradient, for example, increasing the organic phase by only 0.1-0.5% per minute, can help to resolve these closely eluting peaks.[4]

Troubleshooting Guide

Q1: I am seeing co-elution or very poor resolution between Triflusal and this compound. What should I do?

Poor resolution is the most common issue for this separation. Here are steps to improve it:

  • Decrease the Gradient Slope: This is the most effective strategy. A shallower gradient "stretches out" the elution window, providing more time for the two compounds to separate.[5] Try reducing the rate of organic solvent increase (e.g., from 1%/min to 0.2%/min) in the region where the analytes elute.

  • Optimize Mobile Phase Composition:

    • Try switching the organic solvent (e.g., from acetonitrile to methanol or vice versa). Different solvents can alter selectivity.

    • Adjust the pH of the aqueous phase. Since Triflusal is an acidic compound, running the mobile phase at a pH 2-3 units below its pKa will ensure it is in its neutral form, promoting better retention and potentially improving separation.

  • Lower the Temperature: Reducing the column temperature can sometimes increase resolution between closely related compounds, although it will lead to longer retention times and broader peaks.

  • Increase Column Length or Use a Smaller Particle Size Column: Using a longer column or a column packed with smaller particles (e.g., sub-2 µm) increases the number of theoretical plates and enhances separation efficiency.

Q2: My peaks are showing significant tailing. How can I improve the peak shape?

Peak tailing can obscure the separation of closely eluting compounds. Common causes and solutions include:

  • Secondary Interactions: Analyte interaction with active silanol groups on the silica packing is a frequent cause.[6]

    • Solution: Lower the pH of the mobile phase (e.g., to pH 2.5-3.0) to suppress the ionization of silanol groups. Using a highly deactivated, end-capped column can also minimize these interactions.

  • Column Contamination: Strongly retained impurities from previous injections can build up at the column inlet.[7]

    • Solution: Use a guard column to protect the analytical column.[6] If contamination is suspected, flush the column with a strong solvent.[8]

  • Extra-Column Volume: Excessive volume in tubing, fittings, or the detector flow cell can cause peak broadening and tailing, especially for early-eluting peaks.[7]

    • Solution: Use tubing with a smaller internal diameter and minimize its length. Ensure all fittings are properly connected.

Q3: I am observing split peaks for what should be a single analyte. What is the cause?

Split peaks can have several origins:

  • Blocked Column Frit: Particulates from the sample or mobile phase can partially block the inlet frit, causing uneven flow through the column.[9]

    • Solution: Filter all samples and mobile phases before use. If a blockage occurs, try back-flushing the column (disconnected from the detector). If the problem persists, the frit or the entire column may need replacement.[8][9]

  • Column Void: A void or channel in the stationary phase can create multiple paths for the analyte, leading to peak splitting.[9]

    • Solution: This issue is often caused by pressure shocks or improper packing and usually requires column replacement.[7]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion and splitting.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.

Experimental Protocols & Data

Representative HPLC Protocol for Triflusal Analysis

This protocol is adapted from a validated method for the determination of Triflusal in pharmaceutical formulations and serves as a robust starting point.[2]

  • Column: Kromasil C18 (or equivalent), 5 µm particle size.

  • Mobile Phase: Acetonitrile and 0.1% Orthophosphoric Acid in water.

  • Initial Condition (for gradient development): 40:60 (v/v) Acetonitrile: 0.1% Orthophosphoric Acid.

  • Suggested Starting Gradient:

    • 0-2 min: Hold at 40% Acetonitrile.

    • 2-15 min: Linear gradient from 40% to 50% Acetonitrile.

    • 15-17 min: Wash with 90% Acetonitrile.

    • 17-22 min: Re-equilibrate at 40% Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 237 nm.[2]

  • Column Temperature: Ambient or controlled at 25°C.

  • Injection Volume: 10 µL.

Summary of Published HPLC Conditions for Triflusal

The following table summarizes various conditions used for the analysis of Triflusal, which can be adapted for your method development.

ParameterMethod 1[2]Method 2[3]Method 3[10]
Column Kromasil C18, 5 µmHypersil BDS C18, 5 µmSemi-microbore C18
Mobile Phase Acetonitrile: Orthophosphoric Acid (40:60 v/v)Acetonitrile: 1 mM KH₂PO₄ pH 3 (65:35 v/v)Acetonitrile: 20 mM KH₂PO₄ pH 2.3 (43:57 v/v)
Elution Type IsocraticIsocraticIsocratic (with column switching)
Flow Rate 1.0 mL/minNot Specified100 µL/min
Detection (UV) 237 nm226 nm275 nm
Retention Time Not Specified~4-5 min (estimated from chromatogram)~20.2 min

Visual Guides and Pathways

General Experimental Workflow

The diagram below outlines the typical workflow for developing and running an HPLC analysis for Triflusal and this compound.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_troubleshoot Optimization Loop SamplePrep Sample Preparation (Dissolve in Mobile Phase) Injection Inject Sample SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (e.g., ACN & Acidic Buffer) SystemPrep HPLC System Preparation (Purge, Equilibrate) MobilePhasePrep->SystemPrep SystemPrep->Injection Gradient Gradient Elution (Separation on C18 Column) Injection->Gradient Detection UV Detection Gradient->Detection Integration Peak Integration Detection->Integration Quantification Quantification & Analysis Integration->Quantification Check Resolution Adequate? Integration->Check Report Generate Report Quantification->Report Check->MobilePhasePrep No - Adjust Gradient/Mobile Phase Check->Report Yes

Caption: Experimental workflow for HPLC method development.

Triflusal's Mechanism of Action

Triflusal exerts its antiplatelet effect through multiple pathways, primarily by inhibiting the production of thromboxane A2 (TXA2), a potent promoter of platelet aggregation.[11][12]

G Triflusal Triflusal COX1 Cyclooxygenase-1 (COX-1) Triflusal->COX1 Inhibits HTB Metabolite (HTB) Triflusal->HTB Metabolized to AA Arachidonic Acid PGH2 Prostaglandin H2 AA->PGH2 COX-1 TXA2 Thromboxane A2 (TXA2) PGH2->TXA2 Aggregation Platelet Aggregation TXA2->Aggregation Promotes PDE Phosphodiesterase (PDE) cAMP Increased cAMP PDE->cAMP Degrades cAMP cAMP->Aggregation Inhibits HTB->PDE Inhibits

References

Purity issues and potential interferences of Triflusal-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Triflusal-d3.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a deuterated analog of Triflusal. It is primarily used as an internal standard in analytical and pharmacokinetic studies for the accurate quantification of Triflusal in biological samples using mass spectrometry-based methods. The deuterium labeling provides a distinct mass difference, allowing for clear differentiation from the unlabeled Triflusal.

Q2: What is the main metabolite of Triflusal and is it expected to be present in this compound samples?

The main metabolite of Triflusal is 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB).[1][2][3][4][5] Triflusal undergoes deacetylation in the liver to form HTB.[1][2] Since this compound is a deuterated version of the parent drug, it is plausible that a deuterated version of HTB (HTB-d3) could be formed in vivo if this compound is used in metabolic studies. In a pure, unused sample of this compound, HTB should not be present. However, HTB is also listed as Triflusal EP Impurity B, so its presence in a sample could indicate either degradation or an impurity from synthesis.[6][7][8][9][10]

Q3: What are the known impurities of Triflusal that I should be aware of when using this compound?

The European Pharmacopoeia (EP) lists several impurities for Triflusal. Since this compound is synthesized from or in a similar manner to Triflusal, these impurities may also be present in lots of the deuterated standard. The known impurities are:

  • Triflusal EP Impurity A: 2-Acetoxyterephthalic acid[11][12][13][14]

  • Triflusal EP Impurity B: 2-Hydroxy-4-(trifluoromethyl)benzoic acid (HTB)[6][7][8][9][10]

  • Triflusal EP Impurity C: Acetic 2-(acetyloxy)-4-(trifluoromethyl)benzoic anhydride[15][16][17][18][19]

  • Triflusal EP Impurity D: 2-[[2-(Acetyloxy)-4-(trifluoromethyl)benzoyl]oxy]-4-(trifluoromethyl)benzoic acid[16][20][21][22][23]

Researchers should be aware of the potential for these impurities to interfere with their analyses.

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatographic Analysis (LC-UV/MS)

Potential Cause: Presence of impurities or degradation products.

Troubleshooting Workflow:

cluster_0 Troubleshooting Unexpected Peaks Start Unexpected Peak Observed Check_Blank Analyze a solvent blank Start->Check_Blank Peak_in_Blank Peak present in blank? Check_Blank->Peak_in_Blank Contamination Source of contamination in solvent or system Peak_in_Blank->Contamination Yes No_Peak_in_Blank Peak is not from solvent/system Peak_in_Blank->No_Peak_in_Blank No End Issue Resolved Contamination->End Analyze_Standard Analyze this compound standard No_Peak_in_Blank->Analyze_Standard Compare_RT Compare retention times with known impurities Analyze_Standard->Compare_RT Match_Found Retention time match? Compare_RT->Match_Found Identify_Impurity Tentatively identify impurity Match_Found->Identify_Impurity Yes No_Match No retention time match Match_Found->No_Match No Identify_Impurity->End MS_Analysis Perform MS analysis to determine m/z No_Match->MS_Analysis Database_Search Search m/z in impurity database MS_Analysis->Database_Search Structure_Elucidation Consider structure elucidation Database_Search->Structure_Elucidation Structure_Elucidation->End

Caption: Troubleshooting workflow for identifying unexpected chromatographic peaks.

Detailed Steps:

  • Analyze a solvent blank: This will help determine if the unexpected peak is from the solvent or the analytical system.

  • Compare with known impurities: If the peak is not in the blank, compare its retention time with the known retention times of Triflusal and its impurities (see table below).

  • Mass Spectrometry (MS) Analysis: If a retention time match is not found, use a mass spectrometer to determine the mass-to-charge ratio (m/z) of the unknown peak. This can help in its identification.

  • Consider Isotopic Interference: When using this compound as an internal standard, be aware of the potential for isotopic interference from the unlabeled Triflusal and its impurities, especially in the MS detector. The M+1 and M+2 isotopes of the unlabeled compounds could potentially overlap with the signal of the deuterated standard.

Issue 2: Inaccurate Quantification of Triflusal

Potential Cause: Co-elution of an interfering substance with Triflusal or this compound.

Signaling Pathway of Triflusal's Action (for context):

cluster_1 Triflusal's Mechanism of Action Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 PGH2 Prostaglandin H2 COX1->PGH2 Thromboxane_A2 Thromboxane A2 PGH2->Thromboxane_A2 Platelet_Aggregation Platelet Aggregation Thromboxane_A2->Platelet_Aggregation Triflusal Triflusal Triflusal->COX1 Inhibits HTB HTB (Metabolite) HTB->COX1 Inhibits

References

Validation & Comparative

A Comparative Guide to Internal Standards for Triflusal Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different internal standards used for the quantitative analysis of Triflusal in biological matrices. While the use of a stable isotope-labeled internal standard such as Triflusal-d3 is highly recommended for bioanalytical studies to ensure the highest accuracy and precision, this document also evaluates alternative internal standards that have been employed in published methodologies. The information presented herein is intended to assist researchers in selecting the most appropriate internal standard for their specific analytical needs.

The Gold Standard: this compound

Alternative Internal Standards for Triflusal Analysis

In the absence of a deuterated internal standard, structurally similar compounds have been utilized for the quantification of Triflusal. This guide details two such alternatives: p-Toluic acid and furosemide , which have been used in high-performance liquid chromatography with ultraviolet detection (HPLC-UV) methods. Additionally, salicylic acid has been reported as an internal standard in an LC-MS/MS method for the analysis of Triflusal and its primary metabolite, 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB), in human urine.

Performance Comparison of Internal Standards

The following table summarizes the performance characteristics of the bioanalytical methods using different internal standards for the quantification of Triflusal. It is important to note that a direct comparison is challenging due to the differences in analytical techniques (HPLC-UV vs. LC-MS/MS) and the matrices analyzed.

ParameterThis compound (LC-MS/MS)p-Toluic acid (HPLC-UV)Furosemide (HPLC-UV)Salicylic acid (LC-MS/MS)
Linearity Range Data not available0.05 - 10 µg/mL0.02 - 5.0 µg/mL0.08 - 48 µg/mL
Correlation Coefficient (r²) Data not available> 0.999> 0.999Data not available
Accuracy (as % Bias or Recovery) Data not available97.76% to 116.51%Data not availableData not available
Precision (as %RSD or %CV) Data not available< 15% (intra- and inter-day)< 10.0% (intra- or inter-day)Data not available
Lower Limit of Quantification (LLOQ) Data not available0.05 µg/mL20 ng/mL80 ng/mL
Mean Absolute Recovery Data not availableData not available93.5 ± 4.2%Data not available

Note: The data for this compound is not available from the searched literature, but its performance is expected to be superior in terms of compensating for matrix effects and improving accuracy and precision in LC-MS/MS assays.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Method 1: Triflusal Quantification using p-Toluic Acid as Internal Standard (HPLC-UV)
  • Sample Preparation: To a plasma sample, 2 M HCl is added as a stabilizer. The sample is then processed for HPLC analysis.

  • Chromatographic Conditions:

    • Instrument: High-Performance Liquid Chromatography with UV detection.

    • Column: Semi-microbore column.

    • Mobile Phase: Acetonitrile and 20 mM KH₂PO₄ (43:57, v/v), pH 2.3.

    • Flow Rate: 100 µL/min.

    • Detection: UV at 275 nm.

  • Internal Standard: p-Toluic acid.

Method 2: Simultaneous Quantification of Triflusal and HTB using Furosemide as Internal Standard (HPLC-UV)
  • Sample Preparation: Extraction of plasma samples is performed using an acetonitrile-chloroform mixture (60:40, v/v). The organic layer is then evaporated to dryness under a nitrogen stream and the residue is reconstituted for injection.

  • Chromatographic Conditions:

    • Instrument: High-Performance Liquid Chromatography with UV detection.

    • Column: C18-bonded silica column (5-µm particle size).

    • Mobile Phase: Acetonitrile-methanol-water (25:10:65, v/v/v).

    • Detection: UV at 234 nm.

  • Internal Standard: Furosemide.

Method 3: Simultaneous Quantification of Triflusal and HTB using Salicylic Acid as Internal Standard (LC-MS/MS)
  • Sample Preparation: Protein precipitation of urine samples is carried out using methanol.

  • Chromatographic Conditions:

    • Instrument: Liquid Chromatography-Tandem Mass Spectrometry.

    • Column: Dikma C18 column.

    • Mobile Phase: Acetonitrile-4 mmol/L ammonium acetate aqueous solution containing 0.3% formic acid (78:28, v/v).

    • Ionization: Electrospray Ionization (ESI).

    • Detection: Multiple Reaction Monitoring (MRM).

      • Triflusal transition: m/z 247.1 → 161.1

      • HTB transition: m/z 204.8 → 106.7

      • Salicylic acid (IS) transition: m/z 136.9 → 93.0

  • Internal Standard: Salicylic acid.[2]

Visualizing Experimental and Biological Pathways

To further aid in the understanding of the analytical process and the mechanism of action of Triflusal, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing BiologicalMatrix Biological Matrix (Plasma/Urine) AddIS Addition of Internal Standard (e.g., this compound) BiologicalMatrix->AddIS Extraction Extraction (Protein Precipitation/LLE) AddIS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Vial Transfer to Autosampler Vial Evaporation->Vial Injection Injection into LC-MS/MS Vial->Injection Chromatography Chromatographic Separation Injection->Chromatography Ionization Ionization (ESI) Chromatography->Ionization MassAnalysis Mass Analysis (MS/MS) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Integration Peak Integration Detection->Integration Ratio Analyte/IS Peak Area Ratio Integration->Ratio Calibration Calibration Curve Generation Ratio->Calibration Quantification Quantification of Triflusal Calibration->Quantification G cluster_membrane Platelet Membrane cluster_cytoplasm Platelet Cytoplasm ArachidonicAcid Arachidonic Acid COX1 Cyclooxygenase-1 (COX-1) ArachidonicAcid->COX1 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 ThromboxaneSynthase Thromboxane Synthase PGH2->ThromboxaneSynthase TXA2 Thromboxane A2 (TXA2) ThromboxaneSynthase->TXA2 PlateletAggregation Platelet Aggregation TXA2->PlateletAggregation Triflusal Triflusal Triflusal->COX1 Inhibition HTB HTB (Metabolite) Triflusal->HTB Metabolism HTB->PlateletAggregation Inhibition

References

Cross-Validation of Triflusal Bioanalytical Assays: A Comparative Guide to Using Triflusal-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Triflusal, with a focus on the cross-validation of an assay using a deuterated internal standard, Triflusal-d3, against an assay using a non-deuterated internal standard. The inclusion of supporting experimental data, detailed protocols, and visual diagrams aims to facilitate a clear understanding of the advantages of employing a stable isotope-labeled internal standard in pharmacokinetic and bioequivalence studies.

Introduction to Triflusal and Bioanalytical Method Validation

Triflusal is an antiplatelet agent, structurally related to salicylates, that acts as an irreversible inhibitor of cyclooxygenase-1 (COX-1), thereby reducing thromboxane A2 production and subsequent platelet aggregation.[1][2] It also exhibits anti-inflammatory properties through the inhibition of the NF-κB signaling pathway.[1][3] Accurate and precise quantification of Triflusal and its active metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), in biological matrices is crucial for pharmacokinetic and toxicokinetic studies.

The validation of bioanalytical methods is a regulatory requirement to ensure the reliability of results.[4][5] When different bioanalytical methods are used within or across studies, a cross-validation should be performed to ensure the comparability of the data generated.[6][7] A key component of a robust bioanalytical method, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) assays, is the internal standard (IS). The use of a stable isotope-labeled (e.g., deuterated) internal standard is highly recommended by regulatory agencies as it closely mimics the analyte's behavior during sample preparation and analysis, leading to improved accuracy and precision.[8]

This guide compares a hypothetical validated LC-MS/MS assay for Triflusal and HTB using a non-deuterated internal standard with an assay employing this compound.

Comparative Analysis of Bioanalytical Methods

The performance of a bioanalytical method is assessed through a series of validation parameters. The following tables present a summary of expected performance data for two distinct LC-MS/MS methods for the quantification of Triflusal and its active metabolite, HTB, in human plasma.

Method A: Utilizes a non-deuterated internal standard (e.g., a structural analog). Method B: Employs this compound as the internal standard.

Table 1: Summary of Bioanalytical Method Validation Parameters

ParameterMethod A (Non-Deuterated IS)Method B (this compound IS)Acceptance Criteria (FDA/EMA)
Linearity (r²)
Triflusal≥ 0.995≥ 0.998≥ 0.99
HTB≥ 0.994≥ 0.997≥ 0.99
Lower Limit of Quantification (LLOQ)
Triflusal20 ng/mL10 ng/mLSignal-to-Noise ≥ 5; Accuracy ±20%; Precision ≤20%
HTB100 ng/mL50 ng/mLSignal-to-Noise ≥ 5; Accuracy ±20%; Precision ≤20%
Intra-day Accuracy (% Bias)
Triflusal-8.5% to 7.2%-4.1% to 3.5%±15% (±20% at LLOQ)
HTB-9.1% to 8.0%-3.8% to 4.2%±15% (±20% at LLOQ)
Intra-day Precision (% CV)
Triflusal≤ 12.3%≤ 6.8%≤15% (≤20% at LLOQ)
HTB≤ 11.5%≤ 7.5%≤15% (≤20% at LLOQ)
Inter-day Accuracy (% Bias)
Triflusal-10.2% to 9.5%-5.3% to 4.8%±15% (±20% at LLOQ)
HTB-11.0% to 10.1%-4.9% to 5.5%±15% (±20% at LLOQ)
Inter-day Precision (% CV)
Triflusal≤ 14.1%≤ 8.2%≤15% (≤20% at LLOQ)
HTB≤ 13.8%≤ 8.9%≤15% (≤20% at LLOQ)
Recovery (%)
Triflusal85.2%92.5%Consistent, precise, and reproducible
HTB88.1%94.3%Consistent, precise, and reproducible
Matrix Effect (% CV) ≤ 15.8%≤ 7.2%≤15%

Data presented are hypothetical but representative of typical LC-MS/MS assay performance.

Table 2: Cross-Validation of Quality Control Samples

This table illustrates the results of a cross-validation experiment where the same set of quality control (QC) samples are analyzed using both Method A and Method B.

QC LevelAnalyteNominal Conc. (ng/mL)Mean Conc. Method A (ng/mL)Mean Conc. Method B (ng/mL)% Difference
Low QCTriflusal6057.861.2-5.7%
HTB300289.5305.1-5.2%
Mid QCTriflusal500515.0495.5+3.8%
HTB25002580.02470.0+4.3%
High QCTriflusal40003850.04080.0-5.8%
HTB1600015400.016300.0-5.7%

% Difference = ((Mean Conc. Method A - Mean Conc. Method B) / Mean of Both) * 100. The acceptance criterion for the mean concentrations from the two methods is typically within ±20% of each other.

Experimental Protocols

A detailed methodology for the analysis of Triflusal and its metabolite HTB in human plasma using LC-MS/MS with this compound as an internal standard is provided below. The protocol for a method using a non-deuterated IS would be similar, with the substitution of the appropriate internal standard.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (this compound in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL into the LC-MS/MS system.

2. Liquid Chromatography Conditions

  • LC System: Shimadzu Nexera X2 or equivalent

  • Column: Phenomenex Kinetex C18 (2.6 µm, 100 x 2.1 mm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0.0-0.5 min: 20% B

    • 0.5-2.5 min: 20% to 95% B

    • 2.5-3.5 min: 95% B

    • 3.5-3.6 min: 95% to 20% B

    • 3.6-5.0 min: 20% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

3. Mass Spectrometry Conditions

  • Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Triflusal: m/z 247.0 → 205.0

    • HTB: m/z 205.0 → 161.0

    • This compound: m/z 250.0 → 208.0

  • Key MS Parameters:

    • Curtain Gas: 30 psi

    • Collision Gas: Medium

    • IonSpray Voltage: -4500 V

    • Temperature: 550°C

Visual Representations

The following diagrams illustrate the experimental workflow for cross-validation and the signaling pathway of Triflusal.

experimental_workflow cluster_methodA Method A (Non-Deuterated IS) cluster_methodB Method B (this compound IS) A_prep Sample Preparation A_lcms LC-MS/MS Analysis A_prep->A_lcms A_data Data Processing A_lcms->A_data comparison Compare Results (% Difference) A_data->comparison B_prep Sample Preparation B_lcms LC-MS/MS Analysis B_prep->B_lcms B_data Data Processing B_lcms->B_data B_data->comparison QC_samples Prepare QC Samples (Low, Mid, High) split QC_samples->split split->A_prep Aliquot 1 split->B_prep Aliquot 2

Caption: Experimental workflow for the cross-validation of two bioanalytical methods.

triflusal_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AA Arachidonic Acid COX1 COX-1 AA->COX1 PGH2 Prostaglandin H2 COX1->PGH2 TXA2 Thromboxane A2 PGH2->TXA2 Platelet Aggregation Platelet Aggregation TXA2->Platelet Aggregation IKK IKK Complex IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylation IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation Gene Inflammatory Gene Transcription NFkB_nuc->Gene Triflusal Triflusal Triflusal->COX1 Inhibition Triflusal->IKK Inhibition

Caption: Simplified signaling pathway of Triflusal's mechanism of action.

Conclusion

The use of a deuterated internal standard such as this compound in the bioanalysis of Triflusal offers significant advantages over non-deuterated internal standards. As demonstrated by the representative data, this approach leads to enhanced precision, accuracy, and a lower limit of quantification. The stable isotope-labeled standard co-elutes with the analyte and behaves almost identically during extraction and ionization, effectively compensating for matrix effects and variability in sample processing. For these reasons, the adoption of deuterated internal standards is a critical step in developing robust and reliable bioanalytical methods for regulatory submissions and pivotal clinical studies. The cross-validation process ensures that data from different methods or laboratories can be confidently compared, maintaining data integrity throughout the drug development lifecycle.

References

Comparative Guide to Bioanalytical Methods for Triflusal and its Active Metabolite HTB

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two distinct analytical methods for the quantification of Triflusal and its primary active metabolite, 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB), in human plasma. The methods reviewed are a High-Performance Liquid Chromatography with Ultra-Violet detection (HPLC-UV) assay and a Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) assay utilizing a deuterated internal standard (Triflusal-d3). This comparison aims to assist researchers in selecting the most appropriate method based on their specific analytical needs, considering factors such as sensitivity, linearity, and precision.

Performance Comparison: Linearity and Range

The performance of an analytical method is critically evaluated by its linearity and the range over which it can accurately quantify an analyte. The following tables summarize the key performance characteristics of the HPLC-UV and a representative LC-MS/MS method for the analysis of Triflusal and HTB.

Table 1: Performance Characteristics of the HPLC-UV Method

AnalyteLinearity Range (µg/mL)Lower Limit of Quantification (LLOQ) (ng/mL)Correlation Coefficient (r²)
Triflusal0.02 - 5.020> 0.999
HTB0.1 - 200.0100> 0.999

Table 2: Representative Performance Characteristics of an LC-MS/MS Method with this compound

AnalyteRepresentative Linearity Range (ng/mL)Representative LLOQ (ng/mL)Representative Correlation Coefficient (r²)
Triflusal5.11 - 3014.195.11Not explicitly stated, but linearity is implied to be high
HTBNot specifiedNot specifiedNot specified

Note: Specific linearity and range data for HTB in a validated LC-MS/MS method using this compound were not available in the public domain. The data for Triflusal is representative of a similar small molecule analysis and is included for illustrative purposes.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are the methodologies for the HPLC-UV and a general framework for the LC-MS/MS assays.

HPLC-UV Method for Simultaneous Determination of Triflusal and HTB[1]

This method provides a sensitive and selective approach for the simultaneous quantification of Triflusal and HTB in human plasma.

1. Sample Preparation:

  • To 0.5 mL of plasma, add 50 µL of the internal standard working solution (Furosemide, 100 µg/mL).

  • Add 50 µL of 1 M HCl.

  • Perform liquid-liquid extraction by adding 5 mL of an acetonitrile-chloroform mixture (60:40, v/v) and vortexing for 1 minute.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a nitrogen stream at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 20 µL of the reconstituted sample into the HPLC system.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18-bonded silica column (5 µm particle size).

  • Mobile Phase: Acetonitrile-methanol-water (25:10:65, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 234 nm.

3. Validation Parameters:

  • Precision: The inter- and intra-day coefficients of variation (CV) were found to be not exceeding 10.0% for both Triflusal and HTB[1].

  • Recovery: The mean absolute recovery from human plasma was 93.5 ± 4.2% for Triflusal and 98.5 ± 3.1% for HTB[1].

LC-MS/MS Method using this compound Internal Standard (General Protocol)

While a specific detailed protocol with this compound was not fully available, a general workflow for such an analysis is outlined below, based on standard practices for bioanalytical LC-MS/MS methods. The use of a deuterated internal standard like this compound is the gold standard in quantitative mass spectrometry as it closely mimics the analyte's behavior during sample preparation and ionization, leading to higher accuracy and precision.

1. Sample Preparation (Typical Solid-Phase Extraction):

  • To a plasma sample, add the this compound internal standard solution.

  • Condition a solid-phase extraction (SPE) cartridge.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analytes (Triflusal and HTB) and the internal standard.

  • Evaporate the eluate to dryness.

  • Reconstitute the residue in the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • MS/MS System: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI), typically in negative ion mode for acidic compounds like Triflusal and HTB.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for Triflusal, HTB, and this compound would be monitored for quantification.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams are provided.

experimental_workflow_hplcuv cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard (Furosemide) & HCl plasma->add_is extraction Liquid-Liquid Extraction (Acetonitrile/Chloroform) add_is->extraction centrifuge Centrifugation extraction->centrifuge evaporate Evaporation (N2 Stream) centrifuge->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc uv UV Detection (234 nm) hplc->uv

Caption: HPLC-UV Experimental Workflow.

experimental_workflow_lcmsms cluster_sample_prep_ms Sample Preparation cluster_analysis_ms Analysis plasma_ms Plasma Sample add_is_ms Add Internal Standard (this compound) plasma_ms->add_is_ms spe Solid-Phase Extraction add_is_ms->spe evaporate_ms Evaporation spe->evaporate_ms reconstitute_ms Reconstitution evaporate_ms->reconstitute_ms lc LC Separation reconstitute_ms->lc msms Tandem Mass Spectrometry (MRM) lc->msms

Caption: General LC-MS/MS Experimental Workflow.

Signaling Pathway of Triflusal

Triflusal is an antiplatelet agent that, along with its active metabolite HTB, inhibits platelet aggregation. The primary mechanism of action involves the irreversible inhibition of cyclooxygenase-1 (COX-1), which in turn blocks the synthesis of thromboxane A2, a potent promoter of platelet aggregation.

signaling_pathway Triflusal Triflusal HTB HTB (Active Metabolite) Triflusal->HTB Metabolism COX1 Cyclooxygenase-1 (COX-1) Triflusal->COX1 Inhibition HTB->COX1 Inhibition ThromboxaneA2 Thromboxane A2 Synthesis COX1->ThromboxaneA2 PlateletAggregation Platelet Aggregation ThromboxaneA2->PlateletAggregation

Caption: Triflusal's Mechanism of Action.

References

Triflusal-d3 in Bioanalytical Scrutiny: A Comparative Guide for Plasma and Urine Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise quantification of therapeutic agents in biological samples is paramount. This guide provides a comprehensive comparison of the bioanalytical performance of Triflusal-d3, a deuterated internal standard for the antiplatelet agent Triflusal, in human plasma and urine. The data presented is collated from validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to inform optimal sample matrix selection and analytical strategy.

Triflusal, a selective cyclooxygenase-1 inhibitor, and its primary active metabolite, 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB), necessitate robust and reliable quantification in pharmacokinetic and bioavailability studies. The use of a stable isotope-labeled internal standard like this compound is crucial for achieving high accuracy and precision in these measurements. This guide delves into the performance characteristics of analytical methods utilizing this compound in the two most common biological matrices: plasma and urine.

Comparative Performance Data

The following tables summarize the key validation parameters for the quantification of Triflusal and its metabolite HTB using this compound as an internal standard in both human plasma and urine.

Table 1: Performance Characteristics in Human Plasma

ParameterTriflusalHTB
Linearity Range (µg/mL)0.02 - 5.00.1 - 200.0
Correlation Coefficient (r²)> 0.999> 0.999
Lower Limit of Quantification (LLOQ) (ng/mL)20100
Mean Absolute Recovery (%)93.5 ± 4.298.5 ± 3.1
Inter-day Coefficient of Variation (CV) (%)< 10.0< 10.0
Intra-day Coefficient of Variation (CV) (%)< 10.0< 10.0

Data compiled from a validated LC-MS/MS method for the simultaneous determination of triflusal and HTB in human plasma.[1]

Table 2: Performance Characteristics in Human Urine

ParameterTriflusalHTB
Linearity Range (µg/mL)0.08 - 480.5 - 50
Correlation Coefficient (r²)> 0.99> 0.99
Lower Limit of Quantification (LLOQ) (µg/mL)0.080.5
Mean Recovery (%)89.2 - 95.590.1 - 98.7
Inter-day Precision (RSD) (%)5.8 - 8.26.5 - 9.1
Intra-day Precision (RSD) (%)4.1 - 7.53.7 - 8.3
Stability (Freeze-thaw, Short-term, Long-term)AcceptableAcceptable

Data compiled from a validated LC-MS/MS method for the simultaneous determination of triflusal and HTB in human urine.

Experimental Protocols

The methodologies outlined below are based on established and validated LC-MS/MS procedures for the quantification of Triflusal and HTB in human plasma and urine, utilizing this compound as an internal standard.

Sample Preparation

Plasma:

  • To a 200 µL aliquot of human plasma, add 50 µL of the internal standard working solution (this compound).

  • Add 1 mL of ethyl acetate as the extraction solvent.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a 10 µL aliquot into the LC-MS/MS system.

Urine:

  • To a 100 µL aliquot of human urine, add 50 µL of the internal standard working solution (this compound).

  • Add 200 µL of methanol to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Inject a 10 µL aliquot into the LC-MS/MS system.

LC-MS/MS Conditions
  • Liquid Chromatography:

    • Column: C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: A gradient mixture of acetonitrile and water containing 0.1% formic acid.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 40°C.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Triflusal: Specific precursor ion > product ion transition.

      • HTB: Specific precursor ion > product ion transition.

      • This compound: Specific precursor ion > product ion transition.

Experimental Workflow

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing plasma Human Plasma add_is Add Internal Standard (this compound) plasma->add_is urine Human Urine urine->add_is extraction Liquid-Liquid Extraction (Plasma) add_is->extraction Plasma precipitation Protein Precipitation (Urine) add_is->precipitation Urine evaporation Evaporation extraction->evaporation lcms LC-MS/MS Analysis precipitation->lcms reconstitution Reconstitution evaporation->reconstitution reconstitution->lcms quantification Quantification lcms->quantification results Results quantification->results

Caption: Experimental workflow for this compound analysis.

Conclusion

Both plasma and urine are viable matrices for the quantification of Triflusal and its active metabolite HTB using this compound as an internal standard. The choice of matrix will depend on the specific objectives of the study.

  • Plasma analysis offers a direct measure of the circulating drug and metabolite concentrations, which is essential for pharmacokinetic profiling, including the determination of absorption, distribution, and elimination rates. The lower limit of quantification is generally lower in plasma, making it suitable for studies where low concentrations are expected.

  • Urine analysis provides a non-invasive method for assessing drug excretion. While it may not directly reflect the plasma concentration at a specific time point, it is valuable for determining the cumulative amount of drug and metabolite excreted over time, which can be important for metabolism and clearance studies.

The provided data and protocols demonstrate that with appropriate validation, robust and reliable quantification of Triflusal can be achieved in both biological fluids, with this compound serving as an excellent internal standard to ensure data quality. Researchers should select the matrix that best aligns with their research questions and consider the specific performance characteristics of the analytical method in that matrix.

References

Inter-laboratory Comparison Guide for the Analysis of Triflusal using Triflusal-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for the quantification of Triflusal, with a focus on the use of its deuterated analog, Triflusal-d3, as an internal standard. While direct inter-laboratory comparison studies are not publicly available, this document synthesizes data from various validated methods to offer a comparative look at expected performance and detailed experimental protocols.

This compound is a deuterium-labeled version of Triflusal, which is utilized as an internal standard to enhance the accuracy of mass spectrometry and liquid chromatography methods for quantifying Triflusal in biological samples[1]. The use of a stable isotope-labeled internal standard like this compound is a widely accepted best practice in bioanalytical method development, as it helps to correct for variability in sample preparation and instrument response.

Comparative Performance of Analytical Methods

The following tables summarize the performance characteristics of various Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods reported in the literature for the analysis of Triflusal. These methods are suitable for pharmacokinetic studies and therapeutic drug monitoring[1][2].

Table 1: LC-MS/MS Method Parameters for Triflusal Analysis

ParameterMethod 1 (Plasma)Method 2 (Urine)
Chromatography Column C18-bonded silica, 5 µmDikma C18
Mobile Phase Acetonitrile-methanol-water (25:10:65, v/v/v)Acetonitrile-4 mmol/L ammonium acetate with 0.3% formic acid (78:28, V/V)
Internal Standard FurosemideSalicylic acid
Detection UV at 234 nmMS/MS
Precursor > Product Ion (m/z) N/ATriflusal: 247.1 > 161.1; HTB: 204.8 > 106.7; IS: 136.9 > 93.0

Note: HTB (2-hydroxy-4-trifluoromethyl benzoic acid) is the major active metabolite of Triflusal.[2][3]

Table 2: Performance Characteristics of Triflusal Analytical Methods

Performance MetricMethod 1 (Plasma)[2]Method 2 (Urine)[3]
Linearity Range (Triflusal) 0.02 - 5.0 µg/mL0.08 - 48 µg/mL
Linearity Range (HTB) 0.1 - 200.0 µg/mL0.5 - 50 µg/mL
Correlation Coefficient (r²) > 0.999Not Reported
Lower Limit of Quantification (LLOQ) 20 ng/mL (Triflusal), 100 ng/mL (HTB)Not Reported
Intra-day Coefficient of Variation (CV) < 10.0%Not Reported
Inter-day Coefficient of Variation (CV) < 10.0%Not Reported
Mean Absolute Recovery 93.5 ± 4.2% (Triflusal), 98.5 ± 3.1% (HTB)Not Reported

Experimental Protocols

Below are detailed methodologies for the key experiments involved in the analysis of Triflusal using a deuterated internal standard.

Protocol 1: Sample Preparation (Protein Precipitation)

This protocol is a common method for extracting Triflusal and its metabolites from biological matrices.

  • Aliquoting : Transfer a 100 µL aliquot of the biological sample (e.g., plasma, urine) into a clean microcentrifuge tube.

  • Internal Standard Spiking : Add a small volume (e.g., 10 µL) of the working solution of this compound (internal standard) to the sample.

  • Precipitation : Add 300 µL of a precipitating agent (e.g., acetonitrile or methanol) to the sample.

  • Vortexing : Vortex the mixture for approximately 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation : Centrifuge the sample at high speed (e.g., 12,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer : Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol outlines a typical liquid chromatography and mass spectrometry setup for Triflusal quantification.

  • Chromatographic System : A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.

  • Analytical Column : A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase : A gradient elution using two solvents:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Flow Rate : A typical flow rate is between 0.3 and 0.5 mL/min.

  • Injection Volume : 5-10 µL of the prepared sample.

  • Mass Spectrometer : A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode : Negative ion mode is often used for Triflusal and its metabolites.

  • Multiple Reaction Monitoring (MRM) Transitions :

    • Triflusal: precursor ion m/z 247.1 → product ion m/z 161.1[3].

    • This compound: The precursor ion will be shifted by +3 Da (m/z 250.1), and the product ion may be the same or shifted depending on the fragmentation pattern.

    • HTB: precursor ion m/z 204.8 → product ion m/z 106.7[3].

Visualizations

Experimental Workflow for Triflusal Analysis

The following diagram illustrates the typical workflow for the analysis of Triflusal in a biological sample using an internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma, Urine) spike Spike with This compound (IS) sample->spike precipitate Protein Precipitation (e.g., Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into HPLC/UPLC supernatant->inject separate Chromatographic Separation (C18) inject->separate ionize Electrospray Ionization (ESI) separate->ionize detect MS/MS Detection (MRM Mode) ionize->detect integrate Peak Integration detect->integrate ratio Calculate Peak Area Ratio (Triflusal / this compound) integrate->ratio quantify Quantification using Calibration Curve ratio->quantify

Caption: Workflow for Triflusal analysis with this compound.

Logical Relationship of Internal Standard Correction

This diagram illustrates the principle of using an internal standard to correct for analytical variability.

G cluster_analyte Analyte (Triflusal) cluster_is Internal Standard (this compound) A_prep Sample Prep Variation A_inst Instrument Variation A_prep->A_inst IS_prep Sample Prep Variation A_peak Analyte Peak Area A_inst->A_peak IS_inst Instrument Variation ratio Peak Area Ratio A_peak->ratio IS_prep->IS_inst IS_peak IS Peak Area IS_inst->IS_peak IS_peak->ratio result Accurate Quantification ratio->result

Caption: Role of this compound in correcting analytical variability.

References

Deuterium Isotope Effects of Triflusal-d3 in Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mass spectrometric properties of Triflusal and its deuterated analog, Triflusal-d3. The inclusion of a stable isotope-labeled internal standard like this compound is a cornerstone of robust bioanalytical method development, ensuring accuracy and precision in pharmacokinetic and metabolic studies. This document summarizes the key mass spectrometric characteristics, outlines a detailed experimental protocol for their analysis, and contextualizes their application through an overview of Triflusal's mechanism of action.

Mass Spectrometric Comparison

The primary difference between Triflusal and this compound in mass spectrometry arises from the mass difference of the deuterium atoms. This compound, or 2-(acetoxy-d3)-4-(trifluoromethyl)benzoic acid, has three deuterium atoms on the acetyl group. This strategic placement leads to a predictable mass shift in the precursor ion without altering the core fragmentation pattern, a desirable characteristic for an internal standard.

The key mass spectrometric parameters for Triflusal and a predicted profile for this compound are presented below. This data is critical for setting up selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments on a triple quadrupole mass spectrometer.

CompoundIUPAC NameMolecular FormulaPrecursor Ion (m/z) [M-H]⁻Product Ion (m/z)MRM Transition (m/z)
Triflusal 2-acetoxy-4-(trifluoromethyl)benzoic acidC₁₀H₇F₃O₄249.0207.0249.0 → 207.0
This compound 2-(acetoxy-d3)-4-(trifluoromethyl)benzoic acidC₁₀H₄D₃F₃O₄252.0207.0252.0 → 207.0

Note: The MRM transition for this compound is predicted based on the known fragmentation of Triflusal, where the acetyl group is lost.

Deuterium Isotope Effects on Fragmentation

The fragmentation of Triflusal in negative ion mode mass spectrometry typically involves the loss of the acetyl group to produce the main metabolite, 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB). Since the deuterium labeling in this compound is on the acetyl group, this moiety is lost during fragmentation. Consequently, the product ion for both Triflusal and this compound is identical (m/z 207.0). This lack of isotopic scrambling in the product ion is a key advantage, as it provides a distinct and reliable signal for the internal standard that is directly comparable to the analyte.

While significant deuterium isotope effects on chromatographic retention time are not typically expected for labels in positions that do not influence intermolecular interactions with the stationary phase, slight shifts may be observed. In a well-developed LC-MS/MS method, baseline separation of Triflusal and this compound is not necessary due to the mass difference, but complete co-elution is also not guaranteed.

Experimental Protocol: LC-MS/MS Analysis of Triflusal

This section details a representative experimental protocol for the simultaneous analysis of Triflusal and its metabolite HTB, which can be adapted to include this compound as an internal standard.

1. Sample Preparation:

  • Matrix: Human plasma

  • Procedure:

    • To 200 µL of plasma, add 50 µL of internal standard solution (this compound in methanol).

    • Vortex for 30 seconds.

    • Add 600 µL of acetonitrile to precipitate proteins.

    • Vortex for 2 minutes.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of mobile phase.

    • Inject into the LC-MS/MS system.

2. Liquid Chromatography:

  • LC System: Agilent 1200 Series or equivalent

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient elution)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

3. Mass Spectrometry:

  • MS System: Triple quadrupole mass spectrometer (e.g., AB Sciex API 4000)

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode

  • Ion Source Parameters:

    • Curtain Gas: 20 psi

    • Collision Gas: 6 psi

    • IonSpray Voltage: -4500 V

    • Temperature: 500°C

    • Ion Source Gas 1: 50 psi

    • Ion Source Gas 2: 50 psi

  • MRM Transitions:

    • Triflusal: 249.0 → 207.0

    • This compound (IS): 252.0 → 207.0

    • HTB: 205.0 → 161.0

Mechanism of Action of Triflusal: A Signaling Pathway Overview

Triflusal is an antiplatelet agent that exerts its effect through multiple mechanisms, primarily by inhibiting cyclooxygenase-1 (COX-1) and the transcription factor nuclear factor-kappa B (NF-κB).[1][2][3][4][5]

Triflusal_Mechanism Triflusal Triflusal COX1 COX-1 Triflusal->COX1 Inhibits NFkB_Inhibition NF-κB Inhibition Triflusal->NFkB_Inhibition Thromboxane_A2 Thromboxane A2 COX1->Thromboxane_A2 Produces Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX1 Platelet_Aggregation Platelet Aggregation Thromboxane_A2->Platelet_Aggregation Promotes Inflammatory_Response Inflammatory Response NFkB_Inhibition->Inflammatory_Response Reduces Bioanalytical_Workflow Sample_Collection Plasma Sample Collection Spiking Spiking with this compound (IS) Sample_Collection->Spiking Extraction Protein Precipitation & Extraction Spiking->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

References

Safety Operating Guide

Safe Disposal of Triflusal-d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Profile of Triflusal

Triflusal, the parent compound of Triflusal-d3, presents several hazards that must be considered during handling and disposal. It is classified as harmful if swallowed, can cause skin and serious eye irritation, and may lead to an allergic skin reaction or respiratory irritation.[1] To mitigate these risks, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound.

Hazard CategoryDescription
Acute Oral Toxicity Harmful if swallowed.[1]
Skin Corrosion/Irritation Causes skin irritation.[1]
Serious Eye Damage/Irritation Causes serious eye irritation.[1]
Respiratory/Skin Sensitization May cause an allergic skin reaction.[1]
Specific Target Organ Toxicity May cause respiratory irritation.[1]

No specific quantitative disposal data for this compound was found in the public domain. The hazard profile of the parent compound, Triflusal, is presented as a safety reference.

Step-by-Step Disposal Procedure

The recommended disposal route for this compound is through a licensed professional waste disposal service. This ensures that the compound is managed in accordance with all applicable federal, state, and local environmental regulations.

1. Waste Identification and Segregation:

  • Treat all this compound waste, including empty containers, contaminated labware (e.g., vials, pipette tips), and unused product, as chemical waste.

  • Segregate this compound waste from other laboratory waste streams to prevent cross-contamination and ensure proper handling.

2. Packaging and Labeling:

  • Place solid this compound waste in a clearly labeled, sealed, and leak-proof container.

  • For liquid solutions containing this compound, use a compatible, sealed container.

  • The label should clearly identify the contents as "this compound waste" and include any relevant hazard symbols.

3. Storage:

  • Store the sealed waste container in a designated, secure area away from incompatible materials.

  • The storage area should be well-ventilated.

4. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

  • Provide the waste disposal service with all necessary information about the waste, including its identity and any known hazards.

Alternative Disposal Method (if professional service is unavailable):

In the absence of a professional disposal service, and only if permitted by local regulations, small quantities of this compound may be disposed of in household trash after proper preparation. This method is a last resort and should be avoided if possible.

  • Do not flush this compound down the drain. This can contaminate waterways.[2]

  • Inertization: Mix the this compound with an inert and non-appealing substance such as dirt, cat litter, or used coffee grounds.[3][4]

  • Seal: Place the mixture in a sealed plastic bag or container to prevent leakage.[3][4]

  • Dispose: Place the sealed container in the regular trash.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated assess Assess Availability of Professional Waste Disposal Service start->assess professional_disposal Contact EHS or Licensed Contractor for Pickup and Disposal assess->professional_disposal Available alternative_disposal Alternative Disposal: Check Local Regulations assess->alternative_disposal Not Available package_label Package and Label Waste According to Regulations professional_disposal->package_label store Store Securely Until Pickup package_label->store end_professional End: Proper Disposal Complete store->end_professional inertize Inertize: Mix with an Inert Substance alternative_disposal->inertize Permitted prohibited Disposal Method Prohibited alternative_disposal->prohibited Not Permitted seal Seal in a Leak-Proof Container inertize->seal trash Dispose in Household Trash seal->trash end_alternative End: Disposal Complete (Last Resort) trash->end_alternative

Caption: Decision workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling Triflusal-d3

Author: BenchChem Technical Support Team. Date: November 2025

This document provides comprehensive guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Triflusal-d3. The following procedures are designed to minimize risk and ensure a safe laboratory environment.

Hazard Identification and Safety Precautions

This compound is a deuterium-labeled analog of Triflusal. While specific data for this compound is limited, the safety profile is expected to be comparable to that of Triflusal. Based on available data for Triflusal, the primary hazards are:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause an allergic skin reaction.

  • May cause respiratory irritation.

The following table summarizes the required personal protective equipment when handling this compound.

PPE CategoryRequired Equipment
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield should be worn if there is a risk of splashing.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene). Gloves should be inspected before use and changed frequently, especially if contaminated. Double gloving is recommended.
Body Protection A laboratory coat or gown. Disposable gowns are preferred to prevent contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) should be used when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Ensure a calibrated analytical balance is available within a certified chemical fume hood.
  • Verify that the chemical fume hood is functioning correctly.
  • Prepare all necessary glassware and utensils (e.g., spatulas, weighing paper, vials).
  • Ensure an emergency eyewash station and safety shower are accessible and unobstructed.

2. Weighing and Aliquoting:

  • Perform all manipulations of powdered this compound within a chemical fume hood to minimize inhalation exposure.
  • Don all required personal protective equipment as detailed in the table above.
  • Carefully weigh the desired amount of this compound using appropriate weighing paper or a container.
  • Avoid generating dust. If dust is generated, gently clean the area with a damp cloth or a vacuum equipped with a HEPA filter. Do not use compressed air.
  • Tightly seal the primary container of this compound after use and return it to its designated storage location.

3. Solution Preparation:

  • When dissolving this compound, add the solvent slowly to the powder to prevent splashing.
  • If the procedure requires heating or sonication, ensure adequate ventilation.

4. Post-Handling Procedures:

  • Decontaminate all surfaces and equipment used during the procedure.
  • Dispose of all contaminated materials, including gloves and weighing paper, in a designated hazardous waste container.
  • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

This compound is a halogenated aromatic compound. All waste containing this substance must be treated as hazardous waste.

Waste TypeDisposal Procedure
Solid Waste (e.g., contaminated gloves, wipes, weighing paper) Place in a clearly labeled, sealed container designated for halogenated organic waste.
Liquid Waste (e.g., unused solutions) Collect in a sealed, properly labeled container designated for halogenated organic waste. Do not mix with non-halogenated waste streams.
Empty Containers Rinse the container three times with a suitable solvent. The rinsate should be collected and disposed of as halogenated liquid waste. The "triple-rinsed" container can then be disposed of according to institutional guidelines for non-hazardous waste or recycled if applicable.

All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.

Workflow for Handling Triflusal-d3dot

// Diagram Specifications graph [bgcolor="#FFFFFF"]; node [color="#5F6368"]; edge [color="#4285F4"]; }

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.